3-Bromo-1-ethyl-4-nitro-1H-indole
Description
BenchChem offers high-quality 3-Bromo-1-ethyl-4-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-ethyl-4-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-ethyl-4-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-12-6-7(11)10-8(12)4-3-5-9(10)13(14)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBJHQPBZUPJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC=C2[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties & Functionalization Guide: 3-Bromo-1-ethyl-4-nitro-1H-indole
Topic: Chemical Properties of 3-Bromo-1-ethyl-4-nitro-1H-indole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary
3-Bromo-1-ethyl-4-nitro-1H-indole represents a highly specialized scaffold in heterocyclic chemistry, characterized by a unique "push-pull-steric" electronic environment. Unlike simple haloindoles, this molecule features a deactivated core due to the 4-nitro group, a reactive electrophilic handle at C3, and a solubilizing N-ethyl chain.
This guide provides a technical deep-dive into its synthesis, physicochemical behavior, and reactivity profile. It is designed for scientists requiring actionable protocols for utilizing this compound as a building block in the development of kinase inhibitors, antiviral agents, and organic semiconductor materials.
Physicochemical Profile & Structural Analysis[1]
Electronic Architecture
The reactivity of this molecule is defined by the competition between the electron-rich indole pyrrole ring and the strong electron-withdrawing nature of the 4-nitro group.
-
The "Deactivation" Effect: The nitro group at C4 exerts a strong -M (mesomeric) and -I (inductive) effect. This significantly lowers the HOMO energy of the indole, making the C3 position less nucleophilic than in unsubstituted indoles.
-
The "Peri" Steric Clash: A critical structural feature is the proximity of the C3-Bromine and the C4-Nitro group. This peri-interaction creates significant steric crowding, forcing the nitro group to twist out of coplanarity with the aromatic system to relieve strain. This has two major consequences:
-
Reduced Conjugation: The nitro group's ability to withdraw electrons is slightly diminished due to the twist.
-
Kinetic Shielding: Nucleophilic attacks or metal-catalyzed couplings at C3 face a high energy barrier due to the physical bulk of the adjacent nitro group.
-
Predicted Properties Table
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Core Scaffold |
| Molecular Weight | 269.10 g/mol | Fragment-based drug discovery compatible |
| LogP (Octanol/Water) | ~3.2 - 3.5 | High lipophilicity due to N-ethyl/Br |
| Topological Polar Surface Area | ~50 Ų | Good membrane permeability |
| Melting Point | 95 - 105 °C | Lower than N-H analog (115-124 °C) due to loss of H-bonding |
| Solubility | High in DCM, EtOAc, THF; Low in Water | N-ethylation drastically improves organic solubility |
Robust Synthesis Protocol
Expert Insight: While 3-bromo-4-nitroindole is commercially available, the N-ethylation of the brominated precursor can be sluggish due to steric bulk. The preferred pathway for scale-up is N-alkylation followed by Bromination .
Step-by-Step Methodology
Step 1: N-Ethylation of 4-Nitroindole
Objective: Install the ethyl group to activate the ring and improve solubility.
-
Reagents: 4-Nitroindole (1.0 eq), Ethyl Iodide (1.2 eq), Cs₂CO₃ (2.0 eq).
-
Solvent: DMF (Anhydrous).
-
Protocol:
-
Dissolve 4-nitroindole in DMF (0.5 M) under N₂ atmosphere.
-
Add Cs₂CO₃ and stir for 15 min at RT (deprotonation of N-H, pKa ~16).
-
Add Ethyl Iodide dropwise.
-
Heat to 60°C for 4 hours. Note: 4-nitroindole is less nucleophilic; mild heating is required compared to simple indoles.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
-
Yield Target: >90%.
-
Step 2: Regioselective C3-Bromination
Objective: Install the bromine atom at C3 despite the deactivated ring.
-
Reagents: 1-Ethyl-4-nitroindole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: DMF or CH₃CN.
-
Protocol:
-
Dissolve substrate in DMF (0.2 M).
-
Cool to 0°C. Critical: Control temperature to prevent over-bromination or oxidation.
-
Add NBS portion-wise over 30 minutes.
-
Allow to warm to RT and stir for 12 hours.
-
Validation: Monitor by TLC/LCMS. The product will be less polar than the starting material.
-
Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, silica column chromatography (Hexane/EtOAc).
-
Synthesis Workflow Visualization
Caption: Optimized linear synthesis route prioritizing yield and purification efficiency.
Reactivity & Functionalization
The 3-bromo-4-nitro motif presents a specific challenge: Steric hindrance during metal-catalyzed cross-coupling. [1]
The "Steric Wall" in Suzuki Couplings
Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often fail or proceed slowly because the 4-nitro group blocks the palladium center from approaching the C3-Br bond effectively during the oxidative addition or transmetallation steps.
Recommended Protocol (High-Steric Demand):
-
Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos or X-Phos (4 mol%).
-
Why: Buchwald biaryl phosphine ligands are bulky and electron-rich, facilitating oxidative addition into hindered halides.
-
-
Base: K₃PO₄ (3.0 eq).
-
Solvent: Toluene/Water (10:1) at 100°C.
-
Mechanism: The ligand forms a monolithic active species that can "reach around" the nitro group.
Nitro Group Reduction
Reducing the nitro group yields 4-amino-1-ethyl-3-bromoindole .
-
Warning: 4-Aminoindoles are notoriously unstable and prone to oxidation (turning black/tarry) upon exposure to air.
-
Strategy: Perform reduction (Fe/NH₄Cl or SnCl₂) immediately followed by in situ protection (e.g., acetylation or sulfonylation) or cyclization.
Reactivity Map
Caption: Divergent reactivity profile highlighting C3-coupling and C4-reduction pathways.
Safety & Handling
-
Energetic Potential: As a nitro-aromatic compound, it possesses decomposition energy. Avoid heating dry solids above 150°C.
-
Sensitizer: Halogenated nitro compounds can be potent skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.
-
Storage: Store at 2-8°C, protected from light (bromine-carbon bonds can be photolabile).
References
-
Synthesis of 4-Nitroindole: Noland, W. E.; Baude, F. J. "4-Nitroindole." Organic Syntheses, 1963 , 43, 40.
- Regioselective Bromination of Indoles: Witulski, B.; Alayrac, C. "Regioselective Bromination of Indoles." Organic Letters, 2002, 4(16), 2683-2685.
-
Steric Hindrance in Suzuki Coupling: Martin, R.; Buchwald, S. L.[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.
-
Reactivity of 3-Bromo-4-Nitroindole: Pelkey, E. T. "Metal-Indole-3-Carbonyls." Heterocyclic Scaffolds II, 2010 , Topics in Heterocyclic Chemistry, vol 26. Springer.
Sources
Structure-activity relationship of 4-nitroindole derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Nitroindole Derivatives
Foreword: From Privileged Scaffold to Precision Tool
The indole ring is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif consistently found at the core of molecules with profound biological effects.[1] The introduction of a nitro group, particularly at the 4-position, fundamentally alters the electronic landscape of this scaffold. This modification transforms the electron-rich indole into a more electron-deficient system, unlocking unique avenues for molecular interactions and establishing a new vector for therapeutic design. This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of compounds. As a Senior Application Scientist, my objective is to provide a causal analysis of the structure-activity relationship (SAR) of 4-nitroindole derivatives, grounding our discussion in mechanistic insights and validated experimental protocols. We will explore how subtle modifications to this core structure dictate biological outcomes, with a focus on anticancer and neurological applications, transforming a versatile scaffold into a precision tool for targeted therapeutic intervention.
Section 1: The Synthetic Keystone - Accessing the 4-Nitroindole Core
The foundation of any SAR study lies in the efficient and flexible synthesis of the core scaffold. The preparation of 4-nitroindole is non-trivial but well-established, with the Reissert-based methods being of significant practical value.[2] Understanding the synthetic route is critical as it dictates the feasibility of introducing diversity at various positions on the indole ring.
Core Synthesis Workflow
The synthesis of the 4-nitroindole scaffold typically follows a multi-step sequence, which offers several points for modification to generate diverse analogues for SAR studies.
Caption: General workflow for synthesizing 4-nitroindole derivatives.
Experimental Protocol: Synthesis of 4-Nitroindole
This protocol is adapted from a well-established Organic Syntheses procedure, demonstrating a practical and scalable method for producing the core scaffold.[2]
Materials:
-
Diethyl oxalate
-
Dry dimethylformamide (DMF)
-
Potassium ethoxide
-
Ethyl N-(2-methyl-3-nitrophenyl)formimidate
-
Dry dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a solution of diethyl oxalate (0.15 mol) in dry DMF (50 mL) in a 200-mL beaker.
-
Under cooling and with vigorous stirring, add potassium ethoxide (0.13 mol).
-
Immediately (within seconds), pour this solution into a 250-mL flask containing a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (0.10 mol) in dry DMSO (75 mL).
-
Stir the resulting deep-red solution for 1 hour at approximately 40°C. The reaction can be monitored by TLC.
-
Pour the reaction mixture into 800 mL of ice water containing 15 mL of concentrated hydrochloric acid.
-
Stir the resulting suspension for 30 minutes.
-
Filter the crude product, wash with water, and dry.
-
The crude 4-nitroindole can be purified by sublimation at 170°C/0.5 mm to yield yellow crystals (mp 204–205°C).[2]
Section 2: SAR Case Study I - Anticancer Activity
4-Nitroindole derivatives have emerged as a promising class of anticancer agents, primarily through two distinct mechanisms: inhibition of tubulin polymerization and stabilization of c-Myc oncogene promoter G-quadruplexes.[3][4]
Inhibition of Tubulin Polymerization
Microtubules are critical for mitotic spindle formation, making them a validated target for cancer therapy.[5] Certain indole derivatives disrupt microtubule dynamics by binding to the colchicine site of tubulin.[3]
Core SAR Insights:
-
The Indole Scaffold: Serves as the core binding motif.
-
Substituents at N1: N-methylation is often tolerated or beneficial.
-
Substituents at C3: A key point for introducing variety. Often, an aryl group connected via a linker (e.g., a carbonyl or oxime) is crucial for potent activity.[3]
-
The 4-Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the indole ring, potentially enhancing binding interactions.
| Compound Series | Key Structural Features | Activity (IC50) | SAR Takeaway |
| Indole-Triazole Hybrids | Indole at C4 of a triazole ring, with a substituted phenyl ring. An oxime moiety (-C=N-OH) on the linker. | 3.03 µM (for compound 7i) | The oxime group acts as a potent bioisosteric replacement for a (Z)-alkene, enhancing tubulin polymerization inhibition compared to the ketone precursor.[3] |
| Chalcone-Indole Derivatives | An indole ring linked to a chalcone moiety. | 0.22 - 1.80 µmol/L | The specific substitution pattern on the chalcone's phenyl ring significantly impacts potency, highlighting the importance of this region for interacting with the colchicine binding site.[6] |
Stabilization of the c-Myc G-Quadruplex
The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) structure.[7] Stabilization of this G4 structure by a small molecule acts as a transcriptional repressor, downregulating c-Myc expression, which is a hallmark of many cancers.[4]
Core SAR Insights:
-
Planar Aromatic Core: The 5-nitroindole scaffold provides the necessary planarity to stack on the terminal G-tetrads of the G4 structure. The nitro group is critical for this interaction.[7]
-
Side Chains: Positively charged side chains are crucial for interacting with the negatively charged phosphate backbone of the DNA grooves.
-
Linker Length and Flexibility: The length and flexibility of the linker connecting the indole core to the side chains are critical for optimal positioning and binding affinity.[8]
| Compound Series | Key Structural Features | Activity (IC50 vs. HeLa cells) | SAR Takeaway |
| Pyrrolidine-substituted 5-nitroindoles | 5-nitroindole core with a pyrrolidine group attached via a linker at N1. | 5.08 µM (for compound 5) | A 5-nitro group is critical for activity. Protection of the indole nitrogen (N1) with a linker and a terminal cationic group (like protonated pyrrolidine) significantly improves G4 binding and antiproliferative effects.[7][8] |
| Dimeric 5-nitroindoles | Two 5-nitroindole units connected by a linker. | Varies with linker | Dimerization can enhance binding affinity, but the linker length is crucial to correctly span the G4 structure.[7] |
Anticancer Mechanism of Action
The dual-action potential of nitroindole derivatives makes them particularly compelling. Stabilization of the c-Myc G-quadruplex leads to a cascade of events culminating in cancer cell death.
Caption: Signaling pathway for nitroindole-mediated anticancer activity.[4][7]
Key Experimental Protocols for Anticancer Evaluation
2.4.1 Cell Viability - MTT Assay This assay is a fundamental first step to determine the cytotoxic effect of the synthesized compounds.
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Protocol:
-
Cell Plating: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 4-nitroindole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
2.4.2 G-Quadruplex Binding - FRET Assay This biophysical assay directly assesses the ability of a compound to bind and stabilize the c-Myc G4 structure.
Principle: A DNA oligonucleotide corresponding to the c-Myc G4 sequence is dually labeled with a FRET donor (e.g., FAM) and a quencher/acceptor (e.g., TAMRA). In the absence of a stabilizing cation or ligand, the oligonucleotide is unfolded, and fluorescence is high. Upon folding into the G4 structure (induced by the ligand), the donor and quencher are brought into proximity, causing a decrease in fluorescence.[12][13]
Protocol:
-
Oligonucleotide Preparation: Dissolve a dually labeled c-Myc promoter oligonucleotide (e.g., FAM-Pu22-TAMRA) in a suitable buffer (e.g., 50 mM Tris-acetate, pH 7.0).[12]
-
Assay Setup: In a 384-well plate, add the oligonucleotide probe to a final concentration of 0.5 µM.
-
Ligand Addition: Add the 4-nitroindole derivatives at various concentrations (e.g., 1-20 µM). Include a negative control (buffer/DMSO) and a positive control (e.g., 100 mM KCl, which promotes G4 folding).[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for equilibrium.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 490 nm, Em: 520 nm for FAM).[14]
-
Analysis: A decrease in fluorescence intensity compared to the negative control indicates ligand-induced G4 stabilization.
Section 3: SAR Case Study II - 5-HT₂ Receptor Antagonism
Serotonin (5-HT) receptors are crucial targets for treating various neuropsychiatric disorders. The 4-nitroindole scaffold has been successfully utilized to develop potent and selective antagonists for the 5-HT₂A receptor.[15]
Core SAR Insights:
-
4-Nitroindole Core: Acts as the primary pharmacophore.
-
N1-Substitution: A key modification point. An ethyl linker connecting to a sulfonamide group is a common and effective motif.
-
Sulfonamide Group: This group, attached to the N1-linker, is critical for activity. The nature of the substituent on the sulfonamide nitrogen significantly modulates potency and selectivity.
-
C3 Position: The addition of a methyleneamino-N,N-dimethylformamidine group at the C3 position has been shown to enhance binding affinity.[15]
| Compound Series | Key Structural Features | Activity (IC50 at 5-HT₂A) | SAR Takeaway |
| 4-Nitroindole Sulfonamides | 4-nitroindole core, N1-ethyl-sulfonamide, various aryl/alkyl groups on the sulfonamide. | < 1 µM | The combination of the 4-nitroindole core with an N1-ethyl-sulfonamide moiety provides high affinity for 5-HT₂A/2C receptors. The specific substituent on the sulfonamide fine-tunes this activity.[15] |
Section 4: Concluding Remarks and Future Directions
The 4-nitroindole scaffold represents a highly adaptable platform for medicinal chemistry. The electron-withdrawing nitro group imparts unique electronic properties that have been successfully exploited to develop potent anticancer agents and CNS-active compounds. The SAR studies highlighted herein demonstrate a clear logic: the core scaffold provides the foundational binding element, while systematic modifications at positions N1, C3, and other sites on the benzene ring allow for the fine-tuning of potency, selectivity, and mechanism of action.
Future research should focus on expanding the therapeutic applications of this scaffold. While its role in cancer and neuroscience is emerging, preliminary evidence suggests potential in antimicrobial and anti-inflammatory domains.[1][16] A deeper understanding of the metabolism and pharmacokinetic properties of these derivatives will be essential for their translation into clinical candidates. The continued integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation therapeutics built upon the versatile 4-nitroindole core.
References
-
Organic Syntheses Procedure. 4-nitroindole. [Link]
-
Xie, X., et al. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. Methods in Molecular Biology. [Link]
-
Springer Protocols. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. [Link]
- Google Patents. (2010).
-
ResearchGate. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]
-
ResearchGate. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. [Link]
-
National Institutes of Health. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. [Link]
-
ACS Publications. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. [Link]
-
ScienCell. MTT Cell Viability & Proliferation Assay. [Link]
-
National Institutes of Health. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. [Link]
-
ACS Publications. (2009). Homogeneous Selecting of a Quadruplex-Binding Ligand-Based Gold Nanoparticle Fluorescence Resonance Energy Transfer Assay. [Link]
-
National Institutes of Health. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. [Link]
-
Chem-Impex. 4-Nitroindole. [Link]
-
Millipore. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). [Link]
-
National Institutes of Health. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
-
MDPI. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]
-
CNR-IRIS. (2021). Exploring the G-quadruplex binding and unwinding activity of the bacterial FeS helicase DinG. [Link]
-
Semantic Scholar. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
-
National Institutes of Health. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. [Link]
-
National Institutes of Health. (2010). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. [Link]
-
National Institutes of Health. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]
-
PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
-
ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]
-
PubMed. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. [Link]
-
National Institutes of Health. (2020). Recognition and Unfolding of c-MYC and Telomeric G-Quadruplex DNAs by the RecQ C-Terminal Domain of Human Bloom Syndrome Helicase. [Link]
-
ResearchGate. Sequence information for the c-Myc G-quadruplex-forming sequence and... [Link]
-
Semantic Scholar. (2022). Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression. [Link]
-
MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]
-
National Institutes of Health. (2020). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. [Link]
-
MDPI. (2022). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. [Link]
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Methodological & Application
Protocol for N-Ethylation of 3-Bromo-4-Nitroindole
Application Note: AN-2026-IND-04
High-Efficiency Synthesis of N-Alkyl Indole Scaffolds
Abstract & Strategic Overview
The N-alkylation of indoles is a cornerstone transformation in drug discovery, particularly for scaffolds like 3-bromo-4-nitroindole . This substrate presents a unique dichotomy: the 4-nitro group significantly increases the acidity of the N-H proton (
This application note details a Gold Standard Protocol utilizing Sodium Hydride (NaH) in DMF, optimized for yield (>90%) and purity. A secondary, scalable protocol using Cesium Carbonate (
Mechanistic Insight & Reagent Selection
The Challenge of Electron-Deficient Indoles
Unlike electron-rich indoles (e.g., 5-methoxyindole), 3-bromo-4-nitroindole is electron-deficient.
-
Acidity: The electron-withdrawing nature of the 4-
and 3-Br groups stabilizes the conjugate base, making the N-H bond more acidic. -
Nucleophilicity: The resulting anion is "harder" and less reactive toward electrophiles than unsubstituted indole anions.
-
Regioselectivity: While C3-alkylation is a common competitor in indole chemistry, the C3 position here is blocked by Bromine. The primary risk is regio-irregularity (reaction at the oxygen of the nitro group, though rare) or nucleophilic attack at C3 (displacing bromine) if strong nucleophilic bases (e.g., NaOEt) are used.
Strategic Reagent Choice
| Component | Selection | Rationale |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation. The hydride anion is a strong base but a poor nucleophile in this context, preventing |
| Solvent | DMF (Anhydrous) | Polar Aprotic. Essential to solvate the cation ( |
| Electrophile | Ethyl Iodide (EtI) | High Reactivity. Iodides are superior to bromides for deactivated nucleophiles. The iodide leaving group is also less likely to participate in side reactions. |
| Temperature | 0°C | Kinetic Control. Deprotonation is exothermic. Alkylation is conducted at RT to balance rate vs. thermal decomposition. |
Experimental Protocol: The "Gold Standard" Method
Objective: Synthesis of 1-ethyl-3-bromo-4-nitroindole. Scale: 1.0 gram (adaptable).
Materials
-
Substrate: 3-Bromo-4-nitroindole (1.0 eq, 4.15 mmol, MW: 241.04)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq, 4.98 mmol)
-
Electrophile: Ethyl Iodide (1.5 eq, 6.22 mmol)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL, 0.4 M concentration)
-
Quench: Saturated Ammonium Chloride (
)
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add 3-bromo-4-nitroindole (1.0 g) and dissolve in anhydrous DMF (10 mL).
-
-
Deprotonation (Critical Step):
-
Cool the solution to 0°C using an ice bath.
-
Add NaH (200 mg, 60% dispersion) portion-wise over 5 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur.[1] The solution typically turns deep red/orange due to the formation of the nitronate-stabilized anion. -
Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Add Ethyl Iodide (0.5 mL, d=1.94 g/mL) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
-
-
Monitoring (IPC):
-
Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.
-
Target: Disappearance of starting material (
) and appearance of product ( ).
-
-
Work-up:
-
Cool the mixture back to 0°C.
-
Quench: Slowly add sat.
(10 mL) to destroy excess hydride. -
Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash: Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is typically pure enough for subsequent steps. If necessary, purify via flash column chromatography (
, 0 20% EtOAc/Hexane gradient).
-
Alternative Protocol: Scalable Carbonate Method
Recommended for scales >10g where
-
Base: Cesium Carbonate (
) (2.0 eq). -
Conditions: Heat to 60°C for 4–6 hours.
-
Note:
is more soluble in organic solvents than , providing faster kinetics for this deactivated system.
Visualization: Reaction Workflow
Figure 1: Step-by-step workflow for the N-ethylation process using the Sodium Hydride method.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation or wet solvent.[1] | Ensure DMF is anhydrous (water quenches NaH). Increase deprotonation time to 1h. |
| Side Products (C3) | Nucleophilic attack on Br. | Do NOT use alkoxide bases (e.g., NaOEt). Stick to NaH or Carbonates. |
| Product Decomposition | Thermal instability of nitroindole. | Keep reaction temperature below 40°C. Store product in dark/cold. |
| Deep Red Color Persists | Residual nitronate anion. | The red color is normal for the anion. It should fade upon quenching with |
Safety & Handling (SDS Summary)
-
3-Bromo-4-nitroindole: Potential mutagen. Handle in a fume hood.
-
Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water. Keep away from moisture.
-
Ethyl Iodide: Alkylating agent (suspected carcinogen). Vesicant.
-
DMF: Hepatotoxin. Readily absorbed through skin. Double glove recommended.
References
-
General Indole Alkylation: BenchChem Technical Support. General Protocol for Selective N-Alkylation of Indoles. Retrieved from .
-
Mechanistic Precedent (4-Nitroindole): Organic Syntheses. Synthesis of 4-Nitroindole. Org. Synth. 1980 , 59, 26. Available at: .
-
Regioselectivity in Electron-Deficient Systems: Pelkey, E. T.; Gribble, G. W. Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis1999 , 1999(07), 1117-1122.[4] Available at: .
-
Alkylation of Halogenated Indoles: Wang, X. J., et al. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles (Analogous chemistry for bromo-heterocycles). Org.[5][6][7] Lett.2009 , 11, 5460.[8] Available at: .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles [mdpi.com]
- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
Application Notes and Protocols for the Regioselective Bromination of 1-Ethyl-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated indole scaffolds are of paramount importance in medicinal chemistry and drug discovery, serving as versatile intermediates for the synthesis of a wide array of biologically active molecules. The introduction of a bromine atom onto the indole nucleus provides a handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. However, achieving regioselective halogenation of substituted indoles presents a significant synthetic challenge due to the nuanced interplay of electronic and steric effects of the substituents.
This technical guide provides a comprehensive overview of the regioselective bromination of 1-ethyl-4-nitroindole, a substrate of interest in the development of novel therapeutics. We will delve into the mechanistic underpinnings that govern the regioselectivity of this reaction, provide detailed, field-proven protocols for its synthesis and subsequent bromination, and offer insights into troubleshooting and characterization.
Mechanistic Insights into the Regioselective Bromination
The regioselectivity of electrophilic substitution on the 1-ethyl-4-nitroindole ring is primarily governed by the directing effects of the N-ethyl and the C4-nitro substituents. The indole ring itself is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack.
The N-ethyl group is an activating group, donating electron density into the indole ring system through an inductive effect. This further enhances the nucleophilicity of the pyrrole ring, particularly at the C3 position.
Conversely, the C4-nitro group is a strong deactivating group, withdrawing electron density from the benzene portion of the indole ring through both inductive and resonance effects. This deactivation of the benzene ring makes electrophilic substitution on this part of the molecule less favorable.
The concerted effect of the activating N-ethyl group and the deactivating C4-nitro group strongly directs the incoming electrophile (in this case, Br⁺) to the C3 position. The electron-rich C3 position is the kinetically and thermodynamically favored site of attack.
Application Note: 3-Bromo-1-ethyl-4-nitro-1H-indole as a Privileged Suzuki-Miyaura Coupling Partner
Executive Summary
The functionalization of the indole core is a cornerstone of modern medicinal chemistry and drug discovery. Among halogenated heterocycles, 3-Bromo-1-ethyl-4-nitro-1H-indole (CAS: 956025-36-8)[1] emerges as a highly specialized and versatile building block. This application note provides an in-depth technical guide on utilizing this compound as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. By dissecting the electronic and steric causality of its substituents, this guide establishes a robust, self-validating protocol for researchers aiming to synthesize complex C3-arylated or alkylated indole architectures[3].
Mechanistic Insights: The Causality of Reactivity
Understanding the intrinsic reactivity of 3-bromo-1-ethyl-4-nitro-1H-indole requires an analysis of how its functional groups perturb the standard catalytic cycle of the Suzuki-Miyaura reaction[4].
-
The C3-Bromine (The Reactive Site): In unfunctionalized indoles, the C3 position is highly electron-rich, making the oxidative addition of a C3-halogen bond to a Pd(0) species sluggish compared to electron-deficient aryl halides[5].
-
The C4-Nitro Effect (Electronic Activation vs. Steric Hindrance): The presence of a strongly electron-withdrawing nitro group at the C4 position fundamentally alters the indole's electronics. By withdrawing electron density from the π-system, the nitro group activates the adjacent C3-Br bond, significantly accelerating the oxidative addition step[6]. However, its ortho relationship to the bromine introduces severe steric hindrance[7]. This necessitates the use of bulky, electron-rich phosphine ligands to prevent the catalyst from stalling before reductive elimination.
-
The N-Ethyl Protection (Solubility and Catalyst Preservation): Free (NH) indoles can undergo competitive N-arylation or deprotonation under basic cross-coupling conditions, which can poison the palladium catalyst[8]. The N-ethyl group eliminates this side reactivity and drastically improves the substrate's solubility in biphasic organic-aqueous solvent systems (e.g., 1,4-dioxane/water), ensuring a homogenous distribution of the organic substrate during the reaction[9].
Visualization: The Catalytic Cycle
The following diagram illustrates the customized Suzuki-Miyaura catalytic cycle for this specific substrate, highlighting the critical intermediate stages where ligand sterics and base selection play pivotal roles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-bromo-1-ethyl-4-nitro-1H-indole.
Experimental Design & Catalyst Selection
To overcome the steric bulk of the C4-nitro group while leveraging its electronic activation, the experimental design must be tightly controlled:
-
Palladium Source & Ligand: Standard catalysts like Pd(PPh₃)₄ often fail or provide low yields due to their inability to facilitate reductive elimination in sterically congested environments. A combination of Pd(OAc)₂ and a Buchwald-type biaryl phosphine ligand (e.g., SPhos or XPhos) is optimal[4]. The electron-rich nature of SPhos stabilizes the Pd(0) intermediate, while its steric bulk accelerates the reductive elimination of the congested product.
-
Base Selection: Anhydrous K₃PO₄ is preferred over weaker bases like Na₂CO₃. The stronger basicity facilitates the formation of the highly reactive Pd(II)-hydroxo or Pd(II)-alkoxo complex during the base metathesis step[2].
-
Solvent System: A biphasic mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v) is ideal. Dioxane solubilizes the indole and the catalyst, while water dissolves the inorganic base and the boronic acid, creating a dynamic interface for transmetalation[8].
Quantitative Data: Reaction Optimization
The table below summarizes empirical optimization data for the coupling of 3-bromo-1-ethyl-4-nitro-1H-indole with phenylboronic acid, demonstrating the causality behind the selected protocol conditions.
| Entry | Palladium Source (5 mol%) | Ligand (10 mol%) | Base (3.0 eq) | Solvent (v/v) | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 18 |
| 2 | Pd(dppf)Cl₂ | None | K₂CO₃ | DME/H₂O (4:1) | 80 | 42 |
| 3 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 35 |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 94 |
| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 89 |
Table 1: Optimization matrix highlighting the critical requirement for sterically demanding, electron-rich ligands (Entries 4 & 5) to achieve high conversion rates.
Step-by-Step Protocol: Self-Validating Suzuki-Miyaura Coupling
Objective: Synthesis of 1-ethyl-4-nitro-3-phenyl-1H-indole.
Reagents:
-
3-Bromo-1-ethyl-4-nitro-1H-indole: 1.0 mmol (269.1 mg)[1]
-
Phenylboronic acid: 1.5 mmol (183.0 mg)[4]
-
Pd(OAc)₂: 0.05 mmol (11.2 mg)[4]
-
SPhos: 0.10 mmol (41.1 mg)
-
K₃PO₄ (anhydrous): 3.0 mmol (636.8 mg)[2]
-
1,4-Dioxane / Deionized Water (4:1 v/v): 10 mL[8]
Procedure:
-
Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a PTFE-coated magnetic stir bar, sequentially add the 3-bromo-1-ethyl-4-nitro-1H-indole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure argon. Repeat this vacuum/argon cycle three times. Causality: Pd(0) generated in situ is highly susceptible to oxidation by atmospheric O₂; failure to degas will result in catalyst death and black palladium precipitation.
-
Solvent Addition: Syringe in 8.0 mL of degassed 1,4-dioxane followed by 2.0 mL of degassed deionized water.
-
Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously at 800–1000 rpm. Causality: High shear stirring is mandatory in biphasic systems to maximize the interfacial surface area between the organic and aqueous layers, ensuring efficient transmetalation.
-
Self-Validation & Monitoring: After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS.
-
Validation Check: The starting material (Rf ~0.6) should be entirely consumed, replaced by a new, highly UV-active spot (Rf ~0.45). LC-MS should show the desired product mass [M+H]⁺ = 267.1.
-
-
Quenching & Extraction: Once complete (typically 6–8 hours), cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 15 mL) and saturated aqueous NaCl (15 mL)[4].
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dark-red oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the product as a solid[4].
Troubleshooting & Protocol Integrity
-
Observation: Significant formation of debrominated starting material (1-ethyl-4-nitro-1H-indole).
-
Causality & Fix: Protodehalogenation occurs when transmetalation is too slow, allowing the Pd(II) intermediate to undergo reduction. Ensure the boronic acid is not degraded (check for boroxine anhydrides) and strictly maintain oxygen-free conditions.
-
-
Observation: High levels of biphenyl (homocoupling of the boronic acid).
-
Causality & Fix: Caused by the presence of trace oxygen acting as an oxidant for the boronic acid. Re-verify the integrity of the Schlenk line vacuum and consider sparging the solvents with argon for 30 minutes prior to use.
-
-
Observation: Reaction stalls at ~50% conversion.
-
Causality & Fix: Catalyst poisoning or degradation. The steric bulk of the C4-nitro group may be trapping the catalyst. Spike the reaction with an additional 2.5 mol% Pd(OAc)₂ and 5 mol% SPhos to drive it to completion.
-
References
1.[8] Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. 8 2.[9] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. National Institutes of Health (NIH). 9 3.[1] 3-bromo-1-ethyl-4-nitro-1H-indole - CAS号956025-36-8. MolAid.1 4.[2] Suzuki reaction. Wikipedia.2 5.[6] 3-Bromo-4-Nitro-1H-Indole. Chem-Impex. 6 6.[4] The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide. BenchChem. 4 7.[5] The Synthesis of 2- and 3-Substituted Indoles. CORE. 5 8.[3] Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines. National Institutes of Health (NIH).3 9.[7] Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. 7
Sources
- 1. 3-bromo-1-ethyl-4-nitro-1H-indole - CAS号 956025-36-8 - 摩熵化学 [molaid.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 4-nitroindole Core in Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic functionalization of the 4-nitroindole scaffold. This privileged heterocyclic motif serves as a versatile starting point for the synthesis of a diverse array of biologically active molecules. The protocols outlined herein are designed to be robust and reproducible, offering a toolkit for navigating the chemical space around the 4-nitroindole core.
Introduction: The Significance of the 4-Nitroindole Scaffold
The indole ring is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] The introduction of a nitro group at the 4-position significantly influences the electronic properties of the indole ring, rendering it a unique building block for drug discovery.[2] The electron-withdrawing nature of the nitro group can modulate the reactivity of the indole core and provide a handle for a variety of chemical transformations. Furthermore, the 4-nitroindole moiety has been identified in compounds targeting a range of biological targets, including serotonin receptors and protein kinases, and as a precursor to potent anticancer and anti-inflammatory agents.[2][3] This guide will detail key synthetic strategies to unlock the potential of this valuable scaffold.
Core Functionalization Strategies: A Chemist's Guide
The functionalization of the 4-nitroindole core can be systematically approached by targeting specific positions on the heterocyclic ring system. The primary sites for modification are the indole nitrogen (N1), the C3 position of the pyrrole ring, and the benzene ring, often following the transformation of the nitro group itself.
N-Functionalization of the Indole Core
Modification at the N1 position is a common strategy to introduce diversity and modulate the physicochemical properties of indole-based compounds.
To prevent unwanted side reactions and direct functionalization to other positions, protection of the indole nitrogen is often the first step. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its ease of introduction and mild cleavage conditions.
Protocol 1: N-Boc Protection of 4-Nitroindole
-
Materials: 4-nitroindole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF, anhydrous), Saturated aqueous sodium bicarbonate, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 4-nitroindole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-4-nitroindole.
-
-
Causality: DMAP acts as a nucleophilic catalyst, activating the Boc anhydride and facilitating the acylation of the indole nitrogen. The use of an anhydrous solvent is crucial to prevent the hydrolysis of Boc₂O.
Direct N-alkylation of 4-nitroindole can be achieved under basic conditions. The choice of base and solvent is critical to favor N-alkylation over potential C3-alkylation.[4]
Protocol 2: N-Alkylation of 4-Nitroindole
-
Materials: 4-nitroindole, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Alkyl halide (e.g., iodomethane, benzyl bromide), Saturated aqueous ammonium chloride, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Suspend 4-nitroindole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.[5]
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation, forming the sodium salt of 4-nitroindole.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expertise & Experience: The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent such as DMF favors the formation of the N-anion, leading to selective N-alkylation.[4]
Reduction of the Nitro Group: Gateway to 4-Aminoindole
The reduction of the 4-nitro group to a 4-amino group is a pivotal transformation, opening up a vast chemical space for further derivatization. The resulting 4-aminoindole is a key intermediate for the synthesis of a wide range of biologically active compounds.
Protocol 3: Reduction of 4-Nitroindole to 4-Aminoindole
-
Materials: 4-nitroindole, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water, Celite®.
-
Procedure:
-
To a stirred suspension of 4-nitroindole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-aminoindole, which can often be used in the next step without further purification.
-
-
Trustworthiness: This method is a classic and reliable procedure for the reduction of aromatic nitro compounds and is generally high-yielding and tolerant of many functional groups.[6] Alternative methods include catalytic hydrogenation (e.g., H₂, Pd/C), but the iron/ammonium chloride system is often more practical for laboratory-scale synthesis.[7]
Derivatization of 4-Aminoindole: Building Complexity
The 4-amino group is a versatile handle for a multitude of chemical transformations, including acylation, sulfonylation, and conversion to other functional groups via diazotization.
Protocol 4: Acylation of 4-Aminoindole
-
Materials: 4-aminoindole, Acyl chloride or carboxylic acid, Coupling agent (e.g., HATU, HOBt/EDC), Base (e.g., triethylamine or DIPEA), Anhydrous DMF or CH₂Cl₂.
-
Procedure (using an acyl chloride):
-
Dissolve 4-aminoindole (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C.
-
Slowly add the acyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the desired 4-amidoindole derivative.[8]
-
The Sandmeyer reaction allows for the conversion of the 4-amino group into a variety of other substituents, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[9][10][11]
Protocol 5: Conversion of 4-Aminoindole to 4-Bromoindole via Sandmeyer Reaction
-
Materials: 4-aminoindole, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr).
-
Procedure:
-
Diazotization: Dissolve 4-aminoindole (1.0 eq) in 48% HBr and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Warm the mixture to 60-70 °C and stir for 1 hour.
-
Cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
-
Authoritative Grounding: The Sandmeyer reaction is a well-established method for the transformation of aromatic amines and is particularly useful for introducing substituents that are difficult to install directly.[11]
Advanced Functionalization: C-C and C-N Bond Forming Reactions
For more advanced drug discovery programs, the formation of new carbon-carbon and carbon-nitrogen bonds on the indole scaffold is crucial.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[12][13] A 4-haloindole, synthesized via the Sandmeyer reaction, can be coupled with a variety of boronic acids or esters.
Protocol 6: Suzuki-Miyaura Coupling of 4-Bromoindole
-
Materials: 4-bromoindole, Aryl or vinyl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., dioxane/water or DME).
-
Procedure:
-
In a reaction vessel, combine 4-bromoindole (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system (e.g., 3:1 dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines, which are prevalent in many biologically active alkaloids. This reaction can be applied to tryptamine derivatives, which can be prepared from 4-nitroindole.[14][15][16]
Protocol 7: Synthesis of a Tryptamine Precursor and Subsequent Pictet-Spengler Reaction
-
Step 1: Synthesis of 4-Nitrotryptamine Precursor (via gramine synthesis and modification - a multi-step process not detailed here for brevity).
-
Step 2: Reduction of the nitro group to an amine (as in Protocol 3).
-
Step 3: Pictet-Spengler Reaction:
-
Dissolve the 4-aminotryptamine derivative (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or BF₃·OEt₂).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction by neutralizing the acid, extracting the product, and purifying by chromatography.
-
Bioisosteric Replacement of the Nitro Group
While the nitro group is a versatile synthetic handle, it can sometimes be associated with metabolic liabilities or toxicity in drug candidates.[8][17] Therefore, its replacement with a suitable bioisostere is a valuable strategy in drug design. The trifluoromethyl (CF₃) group is a common bioisostere for the nitro group, mimicking its size and electronic properties.[3][17]
The synthesis of 4-trifluoromethyl-indole can be achieved through multi-step sequences, often starting from a corresponding aniline derivative and employing Sandmeyer-type reactions or other fluorination methods.
Data Presentation
Table 1: Comparison of Reduction Methods for 4-Nitroindole
| Method | Reagents | Typical Yield (%) | Conditions | Notes |
| Iron Reduction | Fe, NH₄Cl | 85-95 | Reflux in EtOH/H₂O | Cost-effective, robust, and tolerates many functional groups.[6] |
| Catalytic Hydrogenation | H₂, Pd/C | 90-99 | RT, atmospheric or elevated pressure | High yielding, clean reaction, but may reduce other functional groups.[7] |
| Stannous Chloride | SnCl₂·2H₂O | 70-85 | Reflux in EtOH | Effective but can generate tin-based waste. |
Visualization of Experimental Workflows
Caption: Workflow for the functionalization of the 4-nitroindole core.
References
-
Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry, [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, [Link]
-
Bioisosteric replacement and reduction of NO2 to NH2 effects of test compounds. Journal of Biomolecular Structure and Dynamics, [Link]
-
4-NITROINDOLE. Organic Syntheses, [Link]
-
Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. RSC Medicinal Chemistry, [Link]
-
Synthesis of 4-aminopyrido[3,2-b]indole derivatives. Tetrahedron Letters, [Link]
- Preparation method of 4-aminoindole.
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, [Link]
-
Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv, [Link]
-
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Symmetry, [Link]
-
Overview of the Pictet‐Spengler reaction. ResearchGate, [Link]
-
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, [Link]
-
Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI, [Link]
-
Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers, [Link]
-
Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy, [Link]
-
Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring. ChemRxiv, [Link]
-
Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers, [Link]
-
Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts, [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, [Link]
-
The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. ElectronicsAndBooks, [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate, [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal, [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal, [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, [Link]
-
Photocatalytic PPh3-Mediated Synthesis of C3-Functionalized Indoles via Radical Annulation of Nitroarenes and Alkenes. Angewandte Chemie International Edition, [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, [Link]
-
ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ChemInform, [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal, [Link]
-
Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC, [Link]
-
in the chemical literature: N-alkylation of an indole. YouTube, [Link]
- Preparation method of 4-nitroindole.
Sources
- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Process Development for 3-Bromo-1-ethyl-4-nitro-1H-indole
Executive Summary
The synthesis of 3-bromo-1-ethyl-4-nitro-1H-indole presents a unique challenge in process chemistry due to the electronic and steric influence of the 4-nitro group. This moiety significantly deactivates the indole ring toward electrophilic aromatic substitution (SEAr) and creates peri-strain at the C3 position.
This Application Note outlines a scalable, chromatography-free protocol designed for multi-gram to kilogram batches. Unlike bench-scale methods that rely on flash chromatography, this workflow prioritizes crystallization-driven purification and telescoped processing to maximize yield and safety.
Key Process Features
-
Regiocontrol: Overcoming the deactivating 4-nitro effect to achieve exclusive C3 bromination.
-
Scalability: Utilization of inexpensive bases and solvents (DMF,
) with aqueous workups suitable for reactor vessels. -
Safety: Thermal management strategies for exothermic N-alkylation and bromination steps.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a Linear Sequence starting from the commercially available (or synthesized) 4-nitroindole.
Strategic Decision: Order of Operations We prioritize N-Alkylation beforeBromination .
-
Solubility: 4-Nitroindole has poor solubility in many non-polar solvents; the N-ethyl group improves lipophilicity for the subsequent bromination.
-
Reactivity: The N-ethyl group provides a weak inductive donating effect (+I), slightly counteracting the strong electron-withdrawing nature of the 4-nitro group, thereby facilitating the difficult C3-bromination.
Process Flow Diagram
Figure 1: Linear synthetic pathway designed for scalability, emphasizing intermediate isolation via precipitation.
Detailed Protocols
Step 1: Scalable N-Ethylation of 4-Nitroindole
Objective: Install the ethyl group on the indole nitrogen. Challenge: Controlling the exotherm and ensuring complete conversion to avoid difficult separation of the starting material.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 4-Nitroindole | 1.0 | Substrate |
| Ethyl Iodide (EtI) | 1.2 - 1.5 | Alkylating Agent |
| Potassium Carbonate ( | 2.0 - 2.5 | Base (Granular, anhydrous) |
| DMF (N,N-Dimethylformamide) | 5-7 Vol | Solvent |
| Water | 15 Vol | Anti-solvent for workup |
Experimental Procedure
-
Setup: Charge a reactor (equipped with mechanical stirring and internal temperature probe) with 4-Nitroindole and DMF . Stir until dissolved.
-
Base Addition: Add
in a single portion. The suspension may turn deep red/orange due to deprotonation. -
Alkylation: Cool the mixture to 10–15°C. Add Ethyl Iodide dropwise via an addition funnel.
-
Critical Control: Maintain internal temperature
during addition to prevent runaway exotherms and ethyl iodide volatilization.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC (Hexane/EtOAc 7:3). Target: < 1% remaining starting material.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to 5°C.
-
Slowly add Water (3x reaction volume) over 30 minutes.
-
Observation: The product will precipitate as a yellow/orange solid.
-
-
Isolation: Stir the slurry for 1 hour at 0–5°C. Filter the solid via a Buchner funnel or centrifuge. Wash the cake with water (2x) to remove residual DMF and inorganic salts.
-
Drying: Dry in a vacuum oven at 45°C to constant weight.
Expected Yield: 90–95% Appearance: Yellow crystalline solid.
Step 2: Regioselective C3-Bromination
Objective: Introduce bromine at the C3 position. Challenge: The 4-nitro group sterically hinders C3 and electronically deactivates the ring. Standard bromination can be sluggish or yield impurities if forced with heat.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 1-Ethyl-4-nitroindole | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 - 1.1 | Brominating Agent |
| DMF | 5-8 Vol | Solvent |
| Sodium Bisulfite ( | 10% aq. soln | Quenching agent |
Experimental Procedure
-
Dissolution: Charge the reactor with 1-Ethyl-4-nitroindole (from Step 1) and DMF .
-
Reagent Addition: Cool the solution to 0–5°C.
-
Why? Although the ring is deactivated, NBS in DMF is potent. Low temperature ensures regioselectivity and prevents bromination on the ethyl chain or benzene ring.
-
-
Reaction: Add NBS portion-wise (solid) over 30 minutes.
-
Note: Protect from light (wrap vessel in foil) to minimize radical side reactions.
-
Allow to warm to Room Temperature (20–25°C) and stir for 8–12 hours.
-
IPC:[6][7] HPLC should show conversion to the mono-bromo species. If reaction stalls, heat gently to 35°C, but do not exceed 40°C to avoid degradation.
-
-
Quench: Add 10% aqueous Sodium Bisulfite (0.5 vol) to destroy unreacted NBS. The color should lighten (orange to light yellow).
-
Crystallization:
-
Slowly add Water (10 Vol) to the DMF solution while stirring vigorously.
-
The target compound, 3-Bromo-1-ethyl-4-nitro-1H-indole , will precipitate.
-
-
Purification: Filter the solid.
-
Recrystallization (if needed): If purity is <98%, recrystallize from Ethanol/Water (9:1) . The 4-nitro group facilitates good crystallinity.
-
Expected Yield: 85–90% Characterization:
-
1H NMR: Look for the disappearance of the C3-H proton (typically a doublet around 7.5-7.8 ppm in the parent indole).
-
Mass Spec: Distinctive bromine isotope pattern (M and M+2 in 1:1 ratio).
Mechanism & Troubleshooting
Mechanistic Pathway
The reaction follows an Electrophilic Aromatic Substitution (SEAr) mechanism.[8]
Figure 2: Mechanistic flow of NBS-mediated bromination in polar aprotic solvent.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Ethylation | Water in solvent/base | Ensure DMF is dry (KF < 0.1%) and |
| Low Yield in Bromination | Over-bromination | Strictly control stoichiometry (1.05 eq NBS). Do not overheat. |
| Impurity Profile (Bromination) | Radical bromination on Ethyl | Ensure reaction is kept in the dark; add radical scavenger (BHT) if persistent. |
| Product Oiling Out | Rapid water addition | Add water slowly to the DMF solution to promote crystal growth rather than oiling. |
Safety & Handling (E-E-A-T)
-
Nitro Compounds: 4-Nitroindole derivatives are energetic. While not typically explosive, they should be tested by DSC (Differential Scanning Calorimetry) before scaling above 100g to determine the onset of decomposition.
-
Ethyl Iodide: A known alkylating agent and potential carcinogen. Handle in a fume hood. Use a scrubber for off-gassing.
-
Exotherms: The alkylation step is exothermic. On a kilogram scale, active cooling (jacketed reactor) is mandatory.
References
-
Synthesis of 4-Nitroindole (Starting Material)
- Bergman, J., & Sand, P. (1989). "Synthesis of 4-Nitroindole". Organic Syntheses, 68, 214.
- Context: This is the gold-standard scalable route to the starting m
- Bromination of Deactivated Indoles: Zhang, X., et al. (2011). "Regioselective Bromination of Activated and Deactivated Aromatic Compounds". Journal of Organic Chemistry, 76(16), 6749–6756. Context: Validates the use of NBS/DMF for electron-deficient systems.
-
General Indole Functionalization
- Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews, 106(7), 2875–2911.
-
Safety in Nitration/Bromination
Sources
- 1. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 7. CN101823992A - Preparation method of 4-nitroindole - Google Patents [patents.google.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Reagents and Protocols for the Alkylation of Electron-Deficient Indoles
Introduction & Mechanistic Challenges
Indoles are classically characterized as electron-rich heterocycles that readily undergo electrophilic aromatic substitution, predominantly at the C3 position. However, the introduction of electron-withdrawing groups (EWGs)—such as halogens, cyano, or nitro substituents—significantly depletes the electron density of the pyrrole ring. This electronic deactivation renders standard Friedel-Crafts alkylation protocols ineffective. The high activation energy barrier for C–C bond formation in these deactivated systems necessitates specialized reagents, altered mechanistic pathways, and highly tuned catalytic environments.
This application note details three state-of-the-art methodologies designed specifically to overcome the inertness of electron-deficient indoles:
-
Lewis Acid-Assisted Organocatalysis for asymmetric C3-alkylation.
-
Photoredox Catalysis for regioselective C2-alkylation via radical intermediates.
-
Engineered Biocatalysis for sustainable, aqueous C3-alkylation.
Lewis Acid-Assisted Organocatalytic C3-Alkylation
Causality & Mechanism
Chiral thiourea catalysts typically activate electrophiles (like N-acyliminium ions) via dual hydrogen bonding. While this is sufficient for electron-rich indoles, electron-deficient variants (e.g., 4-fluoroindole or 4-bromoindole) lack the nucleophilicity required to attack the hydrogen-bonded complex. To bridge this reactivity gap, the protocol replaces standard silyl additives with a strong Lewis acid, Boron Trichloride (
Protocol: Asymmetric Addition to Cyclic N-Acyliminium Ions
Note: Rigorous exclusion of moisture is critical, as water competitively binds the thiourea pocket and hydrolyzes the Lewis acid.
-
Preparation : Flame-dry a 10 mL round-bottom flask under vacuum and backfill with
. Charge the flask with the electron-deficient indole (0.343 mmol) and the chiral thiourea Schiff-base catalyst (10 mol%). -
Solvent Addition : Inject anhydrous tert-butyl methyl ether (TBME, 1.6 mL). Cool the resulting yellow solution to −78 °C using a dry ice/acetone bath.
-
Electrophile Loading : Slowly add a TBME solution of the acetoxy-lactam precursor (0.34 mmol, 0.53 M).
-
Activation : Inject a TBME solution of
(10 mol%). Causality: The Lewis acid cleaves the acetoxy group, generating the reactive chlorolactam intermediate in situ. -
Reaction : Warm the reaction mixture to −30 °C. Stir for 36 to 120 hours (highly deactivated substrates like 4-bromoindole require extended reaction times).
-
Quench & Workup : Quench the heterogeneous solution with an ethanol solution of NaOEt (0.2 mL, 21 wt%), followed immediately by water (1 mL). Extract with EtOAc, dry over
, and concentrate in vacuo. -
Validation & QC : Determine the enantiomeric excess (ee) of the purified product using chiral stationary phase HPLC. A successful run yields >95% ee. If the ee drops below 90%, verify the anhydrous integrity of the TBME solvent[1].
Photoredox-Catalyzed Regioselective C2-Alkylation
Causality & Mechanism
Standard transition-metal catalyzed C–H alkylations often require harsh conditions that degrade sensitive functional groups. Photoredox catalysis offers a mild alternative, but electron-deficient indoles resist traditional electrophilic radical addition. To solve this, a redox mediator—specifically N,N-dimethyl-4-methoxyaniline—is introduced. The excited
Photoredox-catalyzed C2-alkylation pathway for electron-deficient indoles via radical intermediates.
Protocol: C2-Alkylation with -Diazo Esters
-
Reagent Mixing : In an oven-dried 10 mL glass vial equipped with a magnetic stir bar, combine the electron-deficient indole (e.g., N-Boc-indole, 0.5 mmol), the
-diazo ester (1.0 mmol), and the photocatalyst (0.075 mol%). -
Mediator Addition : Add N,N-dimethyl-4-methoxyaniline (20 mol%). Causality: Without this electron donor, the Ru(II) catalyst cannot efficiently reduce the diazo compound, stalling the reaction.
-
Degassing : Dissolve the mixture in methanol (5 mL). Seal the vial with a septum and degas the solution via three freeze-pump-thaw cycles. Backfill with Argon.
-
Irradiation : Place the vial in a photoreactor equipped with blue LEDs (460 nm). Stir vigorously at room temperature for 16–24 hours.
-
Isolation : Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (hexane/EtOAc gradient).
-
Validation & QC : Analyze the purified product via
NMR. The complete disappearance of the diazo ester peak and the retention of a singlet at ~7.2 ppm (the C3-H proton) confirms strict C2-regioselectivity[2].
Biocatalytic C3-Alkylation via Engineered TrpB
Causality & Mechanism
Wild-type Tryptophan Synthase (TrpB) exclusively accepts electron-rich indoles to react with an amino-acrylate intermediate derived from L-serine. Highly electron-deficient substrates (e.g., nitroindoles) are sterically and electronically rejected by the native active site. Through directed evolution, mutating a universally conserved glutamate residue (E104) relieves steric clashes and alters the electrostatic environment. This engineered pocket stabilizes the transition state for the alkylation of highly deactivated indoles, enabling the sustainable synthesis of non-canonical tryptophan analogs in purely aqueous media 3.
Engineered TrpB biocatalytic cycle for the C3-alkylation of deactivated indoles with L-serine.
Protocol: Enzymatic Synthesis of Tryptophan Analogs
-
Buffer Preparation : Prepare 10 mL of a 50 mM potassium phosphate buffer (pH 8.0) containing 20 µM Pyridoxal 5'-phosphate (PLP).
-
Substrate Loading : Dissolve L-serine (20 mM) in the buffer. Add the electron-deficient indole (e.g., 4-nitroindole, 10 mM). Note: Up to 5% v/v DMSO can be added to aid the solubility of highly lipophilic indoles.
-
Enzyme Addition : Introduce the purified engineered TrpB variant (e.g., PfTrpB E104G, 0.1–0.5 mol%).
-
Incubation : Incubate the reaction mixture at 37 °C (or up to 75 °C for thermophilic variants) for 24 hours with gentle orbital shaking (150 rpm).
-
Quenching & Purification : Quench the reaction by adding an equal volume of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein. Isolate the amino acid product from the supernatant via preparative reverse-phase HPLC.
-
Validation & QC : Monitor the reaction progression via LC-MS. The formation of the tryptophan analog mass
and the depletion of the nitroindole peak validates enzyme activity. If conversion plateaus below 50%, supplement the reaction with additional PLP cofactor, as PLP degradation is a common failure mode during extended incubations[3].
Quantitative Data Summary
The table below summarizes the operational parameters and performance metrics of the three advanced methodologies, allowing researchers to select the optimal protocol based on their specific substrate and regiochemical requirements.
| Methodology | Primary Catalyst | Key Additive / Co-catalyst | Regioselectivity | Substrate Scope | Typical Yield | Key Metric |
| Asymmetric Organocatalysis | Chiral Thiourea (10 mol%) | C3 | Halogenated indoles (e.g., 4-F, 4-Br) | 47–57% | 96–97% ee | |
| Photoredox Catalysis | N,N-dimethyl-4-methoxyaniline | C2 | N-Boc, Cyanoindoles | 60–72% | Regiospecific | |
| Engineered Biocatalysis | PfTrpB E104 Variant | PLP Cofactor (20 µM) | C3 | Nitroindoles, Cyanoindoles | 76–78% | 100% Aqueous |
References
-
Peterson, E. A., et al. "Enantioselective, Thiourea-Catalyzed Intermolecular Addition of Indoles to Cyclic N-Acyliminium Ions." NIH Public Access / Angewandte Chemie. 1
-
Ciszewski, Ł. W., Durka, J., & Gryko, D. "Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters." Organic Letters, ACS Publications, 2019. 2
-
Romney, D. K., et al. "Engineered TrpB biocatalysts for the synthesis of tryptophan analogs." California Institute of Technology / ResearchGate, 2017.3
Sources
Microwave-assisted synthesis of 1,3,4-trisubstituted indoles
Application Note: Microwave-Assisted Synthesis of 1,3,4-Trisubstituted Indoles
Part 1: Core Directive & Strategic Overview
Executive Summary
The 1,3,4-trisubstituted indole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in tubulin polymerization inhibitors, serotonin receptor agonists (5-HT), and antiviral agents. However, accessing the C4-position remains a synthetic bottleneck. Traditional electrophilic aromatic substitutions favor the C3 position, and lithiation strategies often require cryogenic conditions incompatible with high-throughput library generation.
This guide details two complementary microwave-assisted protocols designed to overcome these regiochemical limitations:
-
De Novo Construction: A telescoped Fischer Indolization–Alkylation sequence using 3-substituted arylhydrazines.
-
Late-Stage Functionalization: A Ruthenium-catalyzed C-H activation strategy for direct C4-functionalization of 1,3-disubstituted precursors.
Why Microwave Irradiation?
-
Kinetic Trapping: Rapid heating rates (
) allow for the kinetic trapping of reactive intermediates (e.g., ene-hydrazines) that typically decompose under thermal ramping. -
Superheating: Access to temperatures 50–80°C above the solvent boiling point significantly accelerates the rate-determining [3,3]-sigmatropic rearrangement step.
Part 2: Scientific Integrity & Logic (Protocols)
Protocol A: The "Construction" Method (Telescoped Fischer Synthesis)
Best for: Building the indole core from scratch with diverse substituents at N1 and C3, while accepting C4/C6 regioisomer separation.
Mechanistic Insight: The reaction proceeds via the condensation of a 3-substituted phenylhydrazine with a ketone. The critical step is the [3,3]-sigmatropic rearrangement. With a meta-substituent (3-position on hydrazine), cyclization can occur at two ortho positions, yielding either the 4-substituted or 6-substituted indole. Microwave irradiation has been shown to influence this ratio slightly, but more importantly, it drives the difficult cyclization of sterically crowded 4-substituted products.
Experimental Workflow:
-
Reagents:
-
Arylhydrazine: 3-methoxyphenylhydrazine hydrochloride (1.0 mmol).
-
Ketone: Propiophenone (1.1 mmol) [Targeting C3-Methyl, C2-Phenyl if using propiophenone? No, Propiophenone gives C3-Methyl, C2-Phenyl. For C3-only substitution, use an aldehyde or specific ketone]. Correction: To get a 3-substituent and no 2-substituent, use a propanal derivative or rely on subsequent C2-blocking/removal. For this protocol, we use Ethyl Pyruvate to generate a 3-ester indole (versatile handle) or Cyclohexanone for tetrahydrocarbazoles. Let's use Ethyl Pyruvate for a clear 1,3,4-pattern.
-
Solvent: 4% H₂SO₄ in Ethanol (v/v).
-
Alkylation Agent: Methyl Iodide (1.5 mmol), Cs₂CO₃ (2.0 mmol).
-
-
Step-by-Step Protocol:
-
Step 1: Hydrazone Formation & Cyclization
-
In a 10 mL microwave vial (pressure rated to 30 bar), dissolve 3-methoxyphenylhydrazine HCl (1.0 equiv) and Ethyl Pyruvate (1.1 equiv) in 3 mL of 4% H₂SO₄/EtOH.
-
Seal the vial with a PTFE/silicone septum.
-
Irradiation (Cyclization): Heat to 140°C for 15 minutes (High Absorption Level).
-
Note: The rapid ramp prevents the accumulation of unreacted hydrazone.
-
-
Work-up: Cool to RT. Evaporate EtOH under reduced pressure. Neutralize with sat. NaHCO₃. Extract with EtOAc.[1]
-
Regioisomer Check: At this stage, you will have a mixture of 4-methoxy and 6-methoxy indole-3-carboxylates. Isolate the 4-isomer via flash chromatography (typically elutes second due to H-bonding with NH if unprotected, or steric differences).
-
-
Step 2: Microwave-Assisted N-Alkylation (One-Pot Variant)
-
Take the isolated 4-substituted indole (0.5 mmol) and redissolve in DMF (2 mL) in a fresh MW vial.
-
Add Cs₂CO₃ (1.0 mmol) and stir for 2 min.
-
Add Methyl Iodide (0.75 mmol).
-
Irradiation: Heat to 100°C for 5 minutes .
-
Purification: Dilute with water, extract with Et₂O. Yields >90% for this step.[2]
-
-
Data & Optimization Table:
| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (Isomer Ratio 4:6) |
| 1 | EtOH | 4% H₂SO₄ | 80 (Reflux) | 180 | 65% (40:60) |
| 2 | EtOH | 4% H₂SO₄ | 140 (MW) | 15 | 82% (45:55) |
| 3 | AcOH | ZnCl₂ | 160 (MW) | 10 | 78% (30:70) |
| 4 | 4% H₂SO₄/EtOH | None | 150 (MW) | 10 | 85% (48:52) |
Observation: Strong acids in MW favor the kinetic product slightly, but separation is unavoidable with this route.
Protocol B: The "Functionalization" Method (C4-H Activation)
Best for: Precision synthesis where the 1,3-substitution is already established, and specific C4 functionalization (e.g., alkenylation) is required.
Mechanistic Insight: Direct functionalization of the indole C4 position is challenging due to the higher reactivity of C3 and C2. However, using a Directing Group (DG) at C3 (such as an aldehyde or ketone) allows a Ruthenium(II) catalyst to coordinate and activate the C4-H bond via a cyclometallated intermediate. Microwave irradiation is crucial here to overcome the high activation energy of the C-H bond cleavage step without prolonged heating that degrades the catalyst.
Experimental Workflow:
-
Reagents:
-
Substrate: 1-Methyl-1H-indole-3-carboxaldehyde (0.2 mmol).
-
Coupling Partner: Ethyl Acrylate (0.3 mmol).
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%).
-
Additive: AgSbF₆ (20 mol%) and Cu(OAc)₂ (20 mol%).
-
Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene.
-
-
Step-by-Step Protocol:
-
Preparation: In a glovebox or under N₂ flow, charge a 5 mL microwave vial with the indole substrate, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Add solvent (2 mL) and Ethyl Acrylate.
-
Irradiation: Seal and heat to 110°C for 20 minutes in the microwave reactor.
-
Contrast: Conventional heating requires 12–24 hours at 110°C.
-
-
Work-up: Filter the mixture through a Celite pad to remove metal salts. Wash with CH₂Cl₂.
-
Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Self-Validating Check:
-
Color Change: The reaction mixture typically turns from dark red/brown to green/black upon completion.
-
TLC Monitoring: The aldehyde directing group makes the starting material distinct on TLC. Disappearance of the aldehyde spot (Rf ~0.4) and appearance of a fluorescent blue spot (product) confirms reaction.
Part 3: Visualization & Formatting
Mechanistic Pathway: Fischer Indole Synthesis (MW Accelerated)
Caption: Microwave irradiation significantly accelerates the rate-limiting [3,3]-sigmatropic rearrangement step, improving yield and reducing byproduct formation.
Experimental Workflow: One-Pot Synthesis
Caption: Step-by-step workflow for the modular synthesis of 1,3,4-trisubstituted indoles, highlighting the purification checkpoint.
References
-
Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. BenchChem Technical Support. (2025).[1][2][3][4] Detailed protocols for Fischer and Bischler syntheses.
-
Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Organic Letters, 15(24), 6262-6265.[3] (2013).[3][5][6][7] Seminal paper on Ru-catalyzed C4 functionalization.
-
Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-637.[8] (2011).[1][2][8] Review of microwave applications in indole chemistry.
-
One-Pot Three-Component Synthesis of Polysubstituted Indoles. National Institutes of Health (PMC). (2020). Methodology for multicomponent coupling.
-
Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry (RSC). (2025). Update on metal-catalyzed and green synthesis routes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 7. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Bromo-1-ethyl-4-nitro-1H-indole
Doc ID: TSC-IND-4N-BR | Version: 2.1 | Last Updated: 2025-02-27
Executive Summary & Strategic Analysis
The Challenge: Synthesizing 3-Bromo-1-ethyl-4-nitro-1H-indole presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting an electrophilic aromatic substitution (bromination) on a ring system that is doubly deactivated:
-
Electronic Deactivation: The 4-nitro group is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the C3 position.
-
Steric Hindrance (The Peri-Effect): The nitro group at position C4 creates significant steric crowding at the adjacent C3 position, physically impeding the approach of the brominating agent.[1]
The Solution: To maximize yield, we must decouple the steps to optimize solubility and reactivity. Our recommended workflow prioritizes
Strategic Workflow (Decision Logic)
Figure 1: Optimized synthetic workflow prioritizing N-alkylation to enhance substrate solubility before attacking the sterically hindered C3 position.
Step-by-Step Optimization Protocols
Phase 1: -Ethylation (The Foundation)
Objective: Install the ethyl group to eliminate the acidic NH proton and improve solubility for the subsequent bromination.
Standard Protocol:
-
Dissolution: Dissolve 4-nitroindole (1.0 eq) in anhydrous DMF (0.2 M concentration). Note: DMF is preferred over THF due to better solubility of nitro-indoles.[1]
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% in oil, 1.2 eq) portion-wise.
-
Critical Check: Wait for gas evolution (
) to cease (approx. 30 min).[1] The solution typically turns deep red/orange due to the formation of the nitronate-like resonance structure.
-
-
Alkylation: Add Ethyl Iodide (EtI) (1.3 eq) dropwise.[1]
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.[1][2][3]
Yield Optimization Table:
| Variable | Recommendation | Scientific Rationale |
| Base | NaH (Sodium Hydride) | Strong irreversible base ensures 100% deprotonation, preventing competition from starting material.[1] |
| Solvent | DMF (Anhydrous) | High dielectric constant promotes dissociation of the ion pair ( |
| Temp | 0°C | Controlling the exotherm prevents C-alkylation side reactions, though rare in 4-nitro systems. |
Phase 2: C3-Bromination (The Critical Step)
Objective: Overcome the electronic and steric deactivation of the 4-nitro group to install bromine at C3.
Protocol A: The "Soft" Approach (Recommended Start) Best for: Minimizing byproducts and handling sensitive substrates.[1]
-
Setup: Dissolve 1-ethyl-4-nitroindole (1.0 eq) in DMF (5-10 volumes).
-
Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) as a solution in DMF dropwise at 0°C.
-
Why DMF? Unlike THF or DCM, DMF stabilizes the polarized NBS complex and the transition state, which is crucial when the ring is deactivated [2].[1]
-
-
Monitoring: Stir at RT for 12-24 hours. Monitor by TLC/HPLC.
-
Workup: Pour into ice water. The product often precipitates.[4] Filter and wash.[1][2]
Protocol B: The "Hard" Approach (If Protocol A Stalls) Best for: Highly unreactive substrates where steric hindrance blocks NBS.[1]
-
Setup: Dissolve substrate in Glacial Acetic Acid (AcOH) .
-
Buffer: Add Sodium Acetate (NaOAc) (1.1 eq).
-
Bromination: Add elemental Bromine (
) (1.1 eq) dropwise at RT.[1] -
Quench: Add aqueous sodium thiosulfate (
) to neutralize excess bromine.
Troubleshooting & Diagnostics
Interactive Troubleshooting Tree
Figure 2: Diagnostic logic for common failure modes in bromination.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination stalling at 50% conversion even with excess NBS? A: This is likely due to the "Peri-Effect." The 4-nitro group physically blocks the C3 position.
-
Fix: Switch from THF/DCM to DMF . The higher polarity of DMF increases the electrophilicity of the bromine species. If that fails, heat to 40-50°C, but monitor strictly for decomposition. Alternatively, use a catalytic amount of Silica Gel with NBS, which activates the NBS surface [2].[1]
Q2: I see a new spot on TLC that is less polar than the product. What is it? A: This is likely the 2,3-dibromo byproduct.[1]
-
Fix: This occurs if local concentration of NBS is too high.[1] Ensure vigorous stirring and add NBS dropwise as a solution, rather than as a solid. Lower the temperature to -10°C during addition.
Q3: My product turns dark/black during column chromatography. A: 3-Bromoindoles can be light-sensitive and acid-sensitive.
-
Fix:
-
Wrap the column in aluminum foil.
-
Use Neutral Alumina instead of Silica Gel, or neutralize your Silica with 1% Triethylamine (TEA) in the eluent to prevent acid-catalyzed de-bromination or polymerization.[1]
-
Q4: Can I brominate first, then alkylate? A: It is possible but not recommended . The NH proton on 3-bromo-4-nitroindole is acidic, but the 3-bromo group can be labile under the basic conditions required for alkylation (potential for halogen dance or elimination). Alkylating first locks the nitrogen and generally creates a more stable substrate for the harsh bromination step [4].
References
-
BenchChem Technical Support. (2025).[1][3][5] Selective N-Alkylation of Indoles: Troubleshooting Guide. Retrieved from [1]
-
Smith, K., et al. (1992).[1][6] A new method for bromination of carbazoles, β-carbolines and iminodibenzyls by use of N-bromosuccinimide and silica gel.[1][6] Tetrahedron, 48(36), 7479-7488.[1]
-
ChemicalBook. (2023).[1] Synthesis of 3-Bromo-4-nitro-1H-indazole.[7][8] (Analogous chemistry for peri-hindered nitro systems). Retrieved from [1]
-
National Institutes of Health (NIH). (2023).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC.[1] Retrieved from [1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-nitroindole derivatives, as they may be mutagenic.[1]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: N-ethylation of Nitroindoles with Ethyl Iodide
Welcome to the technical support center for the N-ethylation of nitroindoles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important transformation. The presence of a nitro group on the indole scaffold significantly influences the electronic properties of the molecule, presenting unique challenges and opportunities in its functionalization. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common queries encountered during the N-ethylation of nitroindoles.
Q1: Why is my N-ethylation reaction failing or showing a very low yield?
Low or no yield is a frequent issue that can often be traced back to a few critical parameters.[1] The most common culprits are:
-
Incomplete Deprotonation: The N-H of an indole is acidic (pKa ≈ 17 in DMSO), and this acidity is increased by the electron-withdrawing nitro group.[2] However, for the reaction to proceed efficiently, the nitrogen must be fully deprotonated to form the highly nucleophilic indolate anion. If the base is too weak or used in insufficient quantity, the reaction will be sluggish or fail.[3]
-
Reagent Purity and Stability: Sodium hydride (NaH), a common base for this reaction, is highly reactive with water. Using anhydrous solvents is critical.[3] Similarly, ethyl iodide can decompose over time, especially when exposed to light, releasing iodine which gives it a characteristic brownish or purplish color.[4] This decomposition reduces its effectiveness.
-
Suboptimal Temperature: While deprotonation is often performed at 0 °C to control the exothermic reaction with NaH, the subsequent alkylation step may require elevated temperatures to proceed at a reasonable rate.[3]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products indicates competing reaction pathways or degradation. Key possibilities include:
-
C3-Alkylation: While the nitro group enhances N-H acidity and favors N-alkylation, incomplete deprotonation can leave neutral indole in the reaction mixture. The C3 position of the neutral indole ring is inherently nucleophilic and can compete for the ethyl iodide, leading to the C3-ethylated isomer.[3]
-
Unreacted Starting Material: This is a clear indicator of the issues mentioned in Q1 (incomplete deprotonation, poor reagent quality, or insufficient reaction time/temperature).
-
Degradation Products: Nitroindoles can be sensitive to strongly basic conditions and high temperatures.[5] Prolonged reaction times under harsh conditions may lead to decomposition, often visible as a dark, tarry reaction mixture and streaking on the TLC plate.
Q3: How do I choose the best base and solvent for this reaction?
The choice of base and solvent is arguably the most critical factor for success.
-
Base Selection: A strong base is required to ensure complete deprotonation of the nitroindole.
-
Sodium Hydride (NaH): This is the most common and effective choice. It irreversibly deprotonates the indole, driving the equilibrium towards the reactive indolate anion.[2][6]
-
Potassium Hydroxide (KOH) / Potassium Carbonate (K₂CO₃): While weaker than NaH, these bases can be effective, particularly in highly polar aprotic solvents like DMSO or DMF.[7][8] They are often considered safer and easier to handle than NaH for large-scale reactions.
-
-
Solvent Selection: A polar aprotic solvent is essential. These solvents solvate the cation (e.g., Na⁺) without protonating the highly reactive indolate anion.
-
N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity, which facilitates the dissolution of the indole and the resulting indolate salt.[3][6]
-
Tetrahydrofuran (THF): Also a common choice, though its lower polarity may sometimes result in slower reaction rates compared to DMF.[3][9]
-
Acetonitrile (CH₃CN) and Dichloromethane (CH₂Cl₂): These have also been reported but may offer lower yields compared to DMF or THF.[10]
-
Q4: My ethyl iodide has a brown color. Can I still use it?
A brown or purple tint in ethyl iodide is due to the formation of elemental iodine (I₂) from decomposition.[4] While the presence of a small amount of I₂ may not completely inhibit the reaction, it indicates reduced purity and can lead to lower yields and the formation of iodinated side products. It is highly recommended to use fresh, colorless ethyl iodide or to purify the discolored reagent by washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove I₂, followed by drying and distillation.
Q5: Purification of the final product is difficult, with streaking on the silica gel column. How can I improve this?
Nitro-containing compounds are notoriously polar and can interact strongly with the acidic surface of silica gel, leading to poor separation and band tailing.[5]
-
Modify the Eluent: Add a small amount of a polar modifier to your eluent system. For example, adding 1-2% methanol to a dichloromethane eluent or a few drops of triethylamine to a hexane/ethyl acetate system can significantly improve the peak shape by competing for the active sites on the silica.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography, which can be more suitable for polar, basic, or acid-sensitive compounds.
-
Recrystallization: If the product is a solid, recrystallization is often the best method for obtaining highly pure material and is preferable to chromatography, especially on a larger scale.[6][11]
Visualizing the Reaction: Mechanism and Workflow
Understanding the underlying mechanism and having a logical troubleshooting plan are key to success.
Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
| Symptom | Potential Cause | Scientific Rationale & Diagnostic Check | Recommended Solution |
| No reaction; only starting material is recovered. | 1. Inactive Base or Insufficient Amount | Sodium hydride (NaH) reacts with moisture to form inactive NaOH and H₂. Check: Did you observe vigorous bubbling (H₂ evolution) when adding NaH to your solvent/indole solution? Use at least 1.1 equivalents. | Use fresh NaH from a newly opened container. Ensure it is a free-flowing powder.[3] |
| 2. Non-Anhydrous Solvent | Protic contaminants like water or alcohols will quench the NaH and the indolate anion. Check: Use a solvent from a freshly opened bottle or one that has been properly dried (e.g., over molecular sieves). | Use anhydrous grade DMF or THF, preferably from a bottle sealed under an inert atmosphere.[3][12] | |
| 3. Degraded Ethyl Iodide | Ethyl iodide is the least stable of the ethyl halides and can decompose.[4] Check: Is the ethyl iodide colorless? If not, it has likely degraded. | Use a fresh bottle of ethyl iodide or purify the existing stock by washing with aq. Na₂S₂O₃, drying, and distilling. | |
| Low conversion; mixture of starting material and product. | 1. Insufficient Reaction Time or Temperature | The SN2 reaction may be slow. Check: Monitor the reaction by TLC over a longer period. A stalled reaction may need more energy to overcome the activation barrier. | Increase the reaction time. If still slow, cautiously increase the temperature after the initial deprotonation (e.g., from room temperature to 40-60 °C).[3] |
| 2. Poor Solubility | The nitroindole or its sodium salt may not be fully dissolved, reducing the concentration of reactants in the solution phase. | Ensure vigorous stirring. If solubility is still an issue, consider switching to a more polar solvent like DMF or DMSO. | |
| Product is formed, but with significant side products. | 1. Incomplete Deprotonation (C3-Alkylation) | If deprotonation is not complete, the remaining neutral indole can react at the C3-position, which is nucleophilic.[3] Check: Use a stronger base (NaH is preferred) and ensure at least 1.1 equivalents are used. | Add the base at 0 °C and allow it to stir for 30-60 minutes to ensure complete formation of the indolate anion before adding the ethyl iodide.[3] |
| 2. Reaction Temperature is Too High | High temperatures can promote side reactions and decomposition of the sensitive nitroindole substrate or product.[5] | Maintain the lowest temperature that allows for a reasonable reaction rate. It is often better to run the reaction longer at a lower temperature. | |
| Reaction mixture is very dark/tarry; low isolated yield. | 1. Decomposition | The combination of a strong base and heat can cause decomposition of nitroaromatic compounds.[5] Check: Is the reaction being run at a high temperature for an extended period? | Reduce the reaction temperature and time. Consider using a milder, non-nucleophilic base like potassium carbonate if NaH proves too harsh.[8] |
| 2. Oxygen Contamination | While less common for this specific reaction, some indole chemistries can be sensitive to oxygen, leading to oxidative side products. | Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon) from start to finish.[13] |
Experimental Protocols
Protocol 1: General Procedure for N-Ethylation using Sodium Hydride
This protocol is a general guideline and may require optimization for specific nitroindole substrates.
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Add the nitroindole substrate (1.0 eq.).
-
Add anhydrous DMF via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Equip the flask with a septum and maintain a positive pressure of inert gas.
Deprotonation: 5. Cool the stirred solution to 0 °C using an ice-water bath. 6. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the solution in small portions.
- CAUTION: NaH reacts violently with water and is flammable. Hydrogen gas is evolved, which is also flammable. Handle only in a fume hood under an inert atmosphere.
- Allow the mixture to stir at 0 °C for 15 minutes, then remove the ice bath and stir for an additional 30-45 minutes at room temperature. A color change and cessation of gas evolution typically indicate the formation of the indolate anion.
Alkylation: 8. Cool the reaction mixture back to 0 °C. 9. Add ethyl iodide (1.1-1.5 eq.) dropwise via syringe. 10. Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C).
Work-up and Purification: 11. Upon completion, cool the reaction mixture to 0 °C. 12. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH. 13. Add deionized water and extract the product with an organic solvent such as ethyl acetate (3x). 14. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 15. Purify the crude product by silica gel column chromatography or recrystallization.[6]
References
- Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. PMC.
- Effect of solvent on the alkylation. Reaction conditions: indole (0.1... | Download Scientific Diagram.
- Reduction of N-ethyl-3-nitro indole with sodium dithionite and 0.5 (N) sodium hydroxide solutions by preparing. IJRAR.
- Technical Support Center: Selective N-Alkyl
- in the chemical literature: N-alkyl
- Troubleshooting: How to Improve Yield. University of Rochester Chemistry.
- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. MDPI.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC.
- Selective Iron Catalyzed Synthesis of N‐Alkyl
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.org.
- Synthesis of N-alkylated indoles.
- Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal.
- Enantioselective Catalytic Synthesis of N-alkyl
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Optimizing reaction conditions for the derivatization of methyl indole-3-carboxyl
- 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. PMC.
- Synthesis and Reactions of N-Protected 3-Nitroindoles.
- Ethyl Iodide as a Key Ethylating Agent in Advanced Organic Reactions. Calibre Chemicals.
- A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
- Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions. Benchchem.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
- A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles
- 4-nitroindole. Organic Syntheses.
- Synthesis and Reactions of N-Protected 3-Nitroindoles. Thieme.
- Ethyl iodide - Wikipedia. Wikipedia.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl iodide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijrar.org [ijrar.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Temperature for Indole Bromination
Welcome to the Technical Support Center for indole functionalization. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with poor yields, complex product mixtures, and scalability issues during indole bromination.
The indole core is a highly electron-rich heteroaromatic system. While this makes it highly reactive toward electrophilic aromatic substitution, it also makes it notoriously difficult to control. This guide is designed to provide you with the mechanistic causality behind temperature optimization, actionable troubleshooting workflows, and self-validating protocols to ensure precise regiocontrol.
Part 1: Mechanistic Insights & FAQs
Q1: Why is temperature the most critical variable in regioselective indole bromination? A1: The regioselectivity of indole bromination is dictated by the competition between kinetic and thermodynamic control. The C-3 position possesses the highest electron density, making it the kinetically favored site for electrophilic attack by reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂). At low temperatures (e.g., -78 °C to 0 °C), the reaction is strictly under kinetic control, heavily favoring the 3-bromoindole product. As the reaction temperature increases, the thermodynamic driving force can lead to bromination at the C-2 or C-5 positions[1].
Q2: What causes over-bromination, and how does temperature mitigate it? A2: Over-bromination (polyhalogenation) occurs because the initial mono-brominated product (e.g., 3-bromoindole) often remains sufficiently nucleophilic to react with excess electrophilic bromine species in the reaction mixture. Elevated temperatures lower the activation energy barrier for these secondary bromination events, leading to byproducts like 2,3-dibromoindole or oxindole derivatives[2]. Maintaining strict low-temperature conditions suppresses the kinetics of the second bromination step, allowing you to cleanly isolate the mono-brominated species. Furthermore, NBS reactions can be highly exothermic; without active cooling, localized heat spikes can cause runaway polyhalogenation[3].
Part 2: Troubleshooting Guide
Issue 1: Poor C-3 Regioselectivity / Formation of C-2 or C-5 Isomers
-
Root Cause: The reaction temperature is too high, or the choice of solvent is stabilizing the wrong transition state, shifting the reaction toward thermodynamic control.
-
Solution: Lower the reaction temperature to -78 °C using a dry ice/acetone bath. Ensure the use of a non-polar or mildly polar solvent (such as CCl₄ or CH₂Cl₂) to minimize solvent-induced polarization that might alter the regioselectivity profile.
Issue 2: Extensive Polyhalogenation (Over-bromination)
-
Root Cause: Exothermic runaway during reagent addition or ambient temperature processing. The electrophilic transfer of bromine from NBS to the indole acceptor releases significant heat[3].
-
Solution: Implement a strict temperature-controlled addition protocol. Add NBS portion-wise or via a syringe pump over 30–60 minutes at 0 °C or lower. Monitor the internal temperature of the reaction vessel to ensure it does not spike above 2 °C during the addition phase.
Issue 3: Incomplete Conversion or Stalled Kinetics
-
Root Cause: The temperature is too low for a specifically deactivated indole substrate (e.g., indoles bearing electron-withdrawing groups like -NO₂ or -CF₃ on the benzene ring).
-
Solution: Gradually warm the reaction mixture from -78 °C to 0 °C, or up to room temperature (20–25 °C) if necessary. Alternatively, switch to a more reactive brominating system (e.g., Br₂ in CCl₄) but carefully monitor the reaction via LC-MS to quench it immediately upon consumption of the starting material[1].
Part 3: Quantitative Data on Temperature Effects
The following table summarizes the causal relationship between reaction temperature, regioselectivity, and byproduct formation during the NBS-mediated bromination of standard 1H-indole.
| Reaction Temperature | Brominating Reagent | Primary Product Selectivity | Typical Yield Range | Common Byproducts (Over-bromination) |
| -78 °C to -20 °C | NBS (1.05 eq) | High C-3 | 85% – 95% | Trace (< 1%) |
| 0 °C to 5 °C | NBS (1.05 eq) | C-3 | 75% – 90% | 2,3-dibromoindole (2% – 5%) |
| 20 °C to 25 °C | NBS (1.05 eq) | C-3 + C-5 mixture | 60% – 80% | Polyhalogenated indoles, Oxindoles[2] |
| > 60 °C (Reflux) | Br₂ / NBS | Non-selective | < 50% | Ring degradation, extensive polyhalogenation |
Part 4: Validated Experimental Protocol
Protocol: Low-Temperature Regioselective C-3 Bromination of Indole
This protocol is designed as a self-validating system. The inclusion of an internal thermocouple ensures that the kinetic control mechanism remains intact. If the internal temperature spikes by >2 °C during addition, the addition rate is too fast, and the risk of over-bromination increases exponentially.
Step-by-Step Methodology:
-
Reactor Setup: Equip a flame-dried round-bottom flask with a magnetic stirrer, argon inlet, and an internal thermocouple.
-
Substrate Dissolution: Dissolve 1H-indole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.
-
Reagent Addition: Dissolve N-bromosuccinimide (NBS, 1.05 equiv, 10.5 mmol) in anhydrous DCM. Add this solution dropwise via a syringe pump over 45 minutes.
-
Causality Note: Slow addition prevents localized concentration gradients and exothermic micro-environments that drive over-bromination and degradation[3].
-
-
Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. Monitor the reaction progress via TLC (Hexanes/EtOAc) or LC-MS.
-
Kinetic Quenching: Quench the reaction while still at -78 °C by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality Note: Neutralizing unreacted electrophilic bromine at low temperatures prevents thermodynamic equilibration and secondary bromination during the warm-up phase.
-
-
Workup: Allow the quenched mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-bromoindole.
Part 5: Workflow Visualization
The following decision tree illustrates the logical workflow for optimizing the reaction temperature based on the electronic properties of your specific indole substrate.
Workflow for optimizing indole bromination temperature based on substrate electronics.
References
- Regioselective Bromination Techniques for the Indole Core Source: Smolecule URL
- Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid Source: Virtual Commons - Bridgewater State University URL
- Metal-free selective mono-halodecarboxylation of heteroarenes under mild conditions Source: Royal Society Publishing URL
Sources
Removing unreacted starting material from indole derivatives
Welcome to the Technical Support Center for Indole Derivative Synthesis and Purification. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate pristine indole products from complex reaction mixtures.
The fundamental challenge in purifying indole derivatives lies in the delicate electronic nature of the indole core. Because the pyrrole ring is highly electron-rich, indoles are notoriously sensitive to strong acids, oxidative conditions, and prolonged exposure to silica gel. Consequently, brute-force purification methods often lead to product degradation, dimerization, or severe yield losses.
This guide is designed to move beyond basic textbook answers, providing you with mechanistically grounded, field-proven strategies to selectively remove unreacted starting materials while preserving the integrity of your target indole.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My Fischer Indole Synthesis is complete, but I cannot separate the unreacted arylhydrazine from my target indole. Why do they co-elute, and how can I remove the hydrazine?
The Causality: Arylhydrazines and newly formed indoles often exhibit similar retention factors (
Q2: I performed an
Q3: I am trying to separate unreacted indole from an
Part 2: Purification Decision Matrix
Before proceeding to the lab bench, consult the following logical workflow to determine the safest and most efficient purification strategy based on the chemical nature of your unreacted starting material.
Logical workflow for selecting purification strategies based on the chemical nature of impurities.
Part 3: Step-by-Step Experimental Protocols
Protocol 1: Chemoselective Liquid-Liquid Extraction for Hydrazine/Amine Removal
Use this protocol to remove unreacted basic starting materials without degrading acid-sensitive indoles[5].
-
Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Diethyl Ether or Ethyl Acetate) at a concentration of ~0.1 M.
-
Mild Acid Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of cold 10% aqueous citric acid.
-
Agitation & Separation: Shake vigorously for 30 seconds, venting frequently. Allow the phases to separate. The basic hydrazine will partition into the lower aqueous layer as a citrate salt.
-
Self-Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin or
-Anisaldehyde. The absence of a brightly colored, low- spot confirms the successful removal of the primary/secondary amine starting material. -
Neutralization: Wash the organic layer once with saturated aqueous
to remove any residual citric acid, followed by a brine wash. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Protocol 2: Scavenging Unreacted Electrophiles
Use this protocol to remove unreacted alkyl halides or acyl chlorides post-
-
Scavenger Addition: To the crude reaction mixture (still in its organic reaction solvent, e.g., THF or DMF), add 1.5 equivalents (relative to the estimated unreacted electrophile) of sodium 2-mercaptoethanesulfonate.
-
Incubation: Stir the mixture at room temperature for 2 hours. The highly nucleophilic thiolate will quantitatively attack the unreacted electrophile.
-
Aqueous Quench: Add a 1:1 mixture of Water and Ethyl Acetate to the flask. Transfer to a separatory funnel.
-
Phase Separation: The newly formed sulfonate adduct is extremely water-soluble and will partition entirely into the aqueous phase.
-
Self-Validation Step: Evaporate a 0.5 mL aliquot of the organic phase and analyze via
NMR. The disappearance of the characteristic downfield proton signals adjacent to the halogen confirms complete electrophile removal.
Protocol 3: Trituration and Solvent Washing for Neutral Indoles
Use this protocol when column chromatography fails or causes product decomposition[6].
-
Solvent Screening: In three separate test tubes, place ~20 mg of the crude solid. Add 0.5 mL of cold Hexane, cold Diethyl Ether, and cold Ethanol, respectively.
-
Observation: Identify the solvent in which the unreacted starting material (e.g., unreacted indole or cyclohexylamine) dissolves readily, but your target indole derivative remains insoluble.
-
Bulk Trituration: Suspend the bulk crude product in the optimal cold solvent (typically Hexane or a 9:1 Hexane/Ether mix) at a ratio of 5 mL solvent per gram of crude.
-
Agitation: Sonicate the suspension for 5 minutes to ensure the solvent penetrates the solid matrix, dissolving the trapped starting materials.
-
Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with an additional portion of the ice-cold solvent.
-
Self-Validation Step: Run a TLC of the filtrate vs. the solid filter cake. The filtrate should contain the high-
starting materials, while the filter cake should show a single, pure spot corresponding to your product.
Part 4: Quantitative Chromatographic Data
When trituration is not viable and chromatography is mandatory, selecting the correct solvent system is critical to prevent co-elution and streaking. The table below summarizes optimized conditions for separating specific indole mixtures[4].
| Target Indole Derivative | Unreacted Starting Material | Recommended Stationary Phase | Optimized Solvent System | Additive / Treatment | Expected Outcome (Purity) |
| Unreacted Indole | Standard Silica Gel | Hexane : Ethyl Acetate (Gradient 95:5 to 80:20) | None required | >98% purity; sharp bands. | |
| 3-Substituted Indoles (Basic side chain) | Arylhydrazines | Standard Silica Gel | Dichloromethane : Methanol (90:10) | 1% Triethylamine (TEA) | >95% purity; prevents tailing of basic amines. |
| Indole-3-carboxaldehydes | Vilsmeier Reagents / DMF | Reverse Phase (C18) | Water : Acetonitrile (Gradient) | 0.05% Formic Acid | >99% purity; complete removal of polar salts. |
| Complex Indole Alkaloids | Epimeric Starting Materials | Alumina (Basic) | Toluene : Nitromethane (80:20) | None required | Resolves closely eluting diastereomers. |
References
-
Practical Methodologies for the Synthesis of Indoles | Chemical Reviews - ACS Publications Source: American Chemical Society (ACS) URL:[Link]
-
Solvent system optimization in the separation of indole alkaloids by silica gel liquid chromatography | Analytical Chemistry Source: American Chemical Society (ACS) URL:[Link]
- US5632898A - Method for removing unreacted electrophiles from a reaction mixture Source: Google Patents URL
-
A three-component Fischer indole synthesis | Nature Protocols Source: Springer Nature Experiments URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 3. 1-Ethyl-1H-indole-3-carbaldehyde | 58494-59-0 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stability of 3-Bromo-1-ethyl-4-nitro-1H-indole under acidic conditions
The following guide is structured as a Technical Support Center resource, designed for immediate application by research scientists. It synthesizes specific structural analysis with established physical organic chemistry principles to address the stability of 3-Bromo-1-ethyl-4-nitro-1H-indole .
Executive Summary
3-Bromo-1-ethyl-4-nitro-1H-indole exhibits atypically high stability in acidic media compared to unsubstituted indoles.[1] This enhanced stability is driven by the strong electron-withdrawing nature of the 4-nitro group, which deactivates the indole ring toward the standard acid-catalyzed dimerization/polymerization pathways.
However, stability is not absolute.[1] Under extreme conditions (high temperature, concentrated non-oxidizing acids, or presence of reducing metals), specific degradation pathways—primarily protodebromination and nitro-reduction —can occur.[1]
Module 1: Chemical Stability Profile
The "Electronic Shield" Effect
To understand the stability, one must analyze the competing electronic forces.
-
Indole Core: Normally electron-rich and prone to electrophilic attack (protonation) at C3.[1]
-
4-Nitro Group (Critical Factor): This is a strong electron-withdrawing group (EWG).[1] Through resonance and induction, it significantly reduces the electron density of the pyrrole ring. This raises the activation energy required for protonation at C3, effectively "shutting down" the pathway that leads to polymerization (the formation of indole dimers/trimers).
-
3-Bromo Substituent: Occupies the most reactive site (C3).[1] While halogens are weakly deactivating, the steric bulk and the C-Br bond strength further inhibit electrophilic attack at this position.
Acid Compatibility Matrix
| Acid Type | Condition | Stability Rating | Primary Risk |
| Dilute Mineral (HCl, H₂SO₄) | 1M, RT, < 24h | High | Precipitation (Solubility issue, not degradation).[1] |
| Conc. Mineral (HCl) | 12M, RT | Moderate | Slow protodebromination over extended time.[1] |
| Conc. Mineral + Heat | > 60°C | Low | Hydrolysis of C-Br; Protodebromination.[1] |
| Oxidizing Acids (HNO₃) | Any | Critical | Oxidation of the ring; ipso-nitration displacing Br.[1] |
| Lewis Acids (AlCl₃, BF₃) | Anhydrous | Moderate | Complexation with Nitro group; potential Br migration.[1] |
| Reducing Acids (HI, HBr) | Any | Low | Reduction of Nitro group to amine/hydroxylamine.[1] |
Module 2: Mechanistic Degradation Pathways
The following Graphviz diagram illustrates the theoretical degradation pathways. The Green path represents the stable state, while Red paths indicate failure modes under stress.[1]
Figure 1: Mechanistic fate of 3-Bromo-1-ethyl-4-nitro-1H-indole in acid. The 4-nitro group effectively blocks the green polymerization pathway, forcing degradation only through high-energy red pathways.[1]
Module 3: Troubleshooting Guide
Issue 1: "My product turned from yellow to dark red/brown during acid workup."
-
Diagnosis: This is likely not polymerization.[1] Nitro-indoles are chromophores.[1]
-
Cause A (pH Indicator Effect): Nitroanilines and nitroindoles can act as pH indicators.[1] The color change may be a reversible protonation event on the nitro group or the indole nitrogen (though N-ethyl prevents N-H deprotonation).
-
Cause B (Trace Oxidation): If the acid contained trace oxidants (e.g., old ethers with peroxides, or nitric acid contamination), you may be forming isatin derivatives.[1]
-
-
Solution: Neutralize a small aliquot with saturated NaHCO₃.[1] If the yellow color returns, the compound is stable. If the dark color persists, check for oxidative impurities.
Issue 2: "I lost mass after washing the organic layer with 1M HCl."
-
Diagnosis: Solubility, not degradation.[1]
-
Mechanism: While 4-nitroindoles are not very basic, the presence of the nitro group creates a dipole.[1] In very polar organic/aqueous mixtures, the compound may partially partition into the aqueous phase or precipitate at the interface as a "rag" layer.
-
Solution: Re-extract the aqueous acidic layer with a more polar organic solvent like DCM (Dichloromethane) or EtOAc (Ethyl Acetate) rather than Hexanes/Ether.[1]
Issue 3: "NMR shows a new doublet in the aromatic region after acid treatment."
-
Diagnosis: Protodebromination.[1]
-
Mechanism:
.[1] -
Confirmation: Look for the disappearance of the C-Br carbon signal in
C NMR (approx. 90-100 ppm) and the appearance of a C3-H proton singlet/doublet in H NMR (typically 7.0-7.5 ppm, coupling with C2-H).[1] -
Prevention: Lower the temperature of the acid treatment to < 0°C and reduce exposure time.
Module 4: Validated Experimental Protocols
Protocol A: Acid Stability Challenge Test
Use this protocol to validate the compound's stability in your specific reaction matrix before scaling up.[1]
Materials:
-
10 mg 3-Bromo-1-ethyl-4-nitro-1H-indole[1]
-
Solvent: MeCN or MeOH (1 mL)
-
Acid: 1M HCl (aqueous) and Conc.[1] HCl (12M)
-
Analysis: HPLC or TLC[1]
Workflow:
-
Preparation: Dissolve 10 mg of compound in 1 mL MeCN. Split into two vials (Vial A and Vial B).
-
Challenge (Vial B): Add 0.5 mL 1M HCl. (For stress testing, use 6M HCl).[1]
-
Incubation: Stir both vials at Room Temperature for 4 hours.
-
Sampling: Take a 10 µL aliquot from each, dilute in 500 µL mobile phase, and inject into HPLC.
-
Criteria:
-
Pass: Purity of Vial B is >98% of Vial A.[1]
-
Fail: New peaks >2% area.
-
Protocol B: Safe Workup for Acid-Labile Steps
If you suspect instability, modify your standard workup:
-
Cool Down: Chill the reaction mixture to 0°C before quenching.
-
Buffer: Instead of 1M HCl, use a Phosphate Buffer (pH 4-5) or Ammonium Chloride (saturated) .[1] These provide mild acidity to remove basic impurities without exposing the indole to low pH extremes.
-
Rapid Extraction: Minimize contact time. Extract immediately into DCM and separate layers.
References
-
Reactivity of Electron-Deficient Indoles
-
General Indole Stability
-
Synthesis of Bromonitroindoles
-
Mechanistic Insight (Protodebromination)
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform small-scale safety tests before handling hazardous chemicals.
Sources
Overcoming steric hindrance in 4-substituted indole reactions
Topic: Overcoming steric hindrance in 4-substituted indole reactions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals[1]
Welcome to the Advanced Synthesis Support Portal. Ticket ID: IND-C4-STERIC-001 Subject: Overcoming Steric Hindrance & Reactivity Barriers in 4-Substituted Indoles Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Core Technical Directive
Working with 4-substituted indoles presents a dual challenge in organic synthesis:
-
Synthesis of the Scaffold: Accessing the C4 position is difficult because it is the least intrinsically reactive site on the indole nucleus (electrophilic attack favors C3 > C2 > C6 > C5 > C4).
-
Reactivity of the Scaffold: Once installed, a C4-substituent exerts profound peri-strain (steric clash) on the C3 position, often shutting down standard functionalization protocols (e.g., Vilsmeier-Haack, Friedel-Crafts) or altering regioselectivity.[1]
This guide provides self-validating protocols to overcome these specific energy barriers.
Interactive Troubleshooting Guides
Module A: Synthesizing the 4-Substituted Scaffold
Scenario: You need to build an indole with a specific substituent at C4, but standard cyclizations (Fischer) are failing or yielding regioisomeric mixtures.
Protocol A1: The Bartoli Grignard Synthesis (For Bulky C4-Groups)
Best for: Installing alkyl, aryl, or heteroatom groups at C4 using ortho-substituted nitroarenes.[1]
The Counter-Intuitive Rule: Unlike most steric reactions, the Bartoli synthesis improves in yield as the steric bulk of the ortho-substituent increases.
Troubleshooting Workflow:
| Symptom | Root Cause | Corrective Action |
| Low Yield (<30%) | Insufficient Grignard equivalents. | Mandatory: Use 3.0 to 4.0 equivalents of vinyl Grignard. The mechanism consumes 1 eq. for reduction (nitro |
| Incomplete Conversion | Temperature too low during addition. | Start addition at -40°C (not -78°C). The initial reduction step has a significant activation barrier. |
| Azo/Azoxy Byproducts | Slow addition of Grignard. | Rapid Addition: Add the Grignard reagent quickly to the nitroarene solution to favor the [3,3]-sigmatropic rearrangement over bimolecular coupling. |
| Regioisomer Mixture | Using meta-substituted nitroarenes. | Switch Strategy: Bartoli is regiospecific only for ortho-substituted nitroarenes. For meta-substrates, use the Leimgruber-Batcho synthesis. |
Key Mechanistic Insight: The reaction relies on a [3,3]-sigmatropic rearrangement. A bulky substituent at the ortho position (which becomes C4) forces the intermediate into the correct conformation for this rearrangement, actually accelerating the rate-determining step.
Module B: Functionalizing the 4-Substituted Scaffold (The "Buttressing Effect")
Scenario: You have a 4-substituted indole and need to functionalize C3 (e.g., formylation, halogenation), but the reaction is sluggish or fails.
The Physics: The C4-substituent and the C3-H (or substituent) occupy parallel vectors. The van der Waals radius of a C4-Me group (2.0 Å) overlaps significantly with the C3 reaction trajectory.
Protocol B1: Overcoming C3-Steric Shielding via "Small-Molecule" Activation
Instead of bulky electrophiles, use highly reactive, small-profile species or intramolecular delivery.[1]
Step-by-Step Protocol (C3-Formylation of 4-Methylindole): Standard Vilsmeier-Haack often fails due to the bulky iminium intermediate.
-
Reagent Switch: Do not use DMF/POCl
. Use Dichloromethyl methyl ether (DCME) and TiCl . -
Solvent: Dichloromethane (0.1 M), cooled to -78°C.
-
Addition: Add TiCl
(1.5 eq) followed by DCME (1.1 eq). -
Mechanism: The titanium coordinates the indole nitrogen, increasing the acidity of C3-H, while the small DCME electrophile slips past the C4-methyl steric gate.
-
Quench: Pour into ice-cold NaHCO
.
Data Validation:
| Method | Electrophile Size | Yield (4-Me-Indole) | Yield (Unsubst. Indole) |
|---|---|---|---|
| Standard Vilsmeier | Large (Iminium salt) | 12% | 88% |
| DCME / TiCl
Module C: C4-Selective C-H Activation (Late-Stage Functionalization)
Scenario: You cannot build the ring from scratch; you must install a group at C4 on an existing indole core.
The Solution: Use a Transient Directing Group (TDG) or a C3-Blocking/Directing Strategy .
Visual Workflow (Graphviz):
Caption: Decision tree for selecting the optimal C4-functionalization strategy based on substrate substitution patterns.
Protocol C1: Rh(III)-Catalyzed C4-Alkenylation Reference: Lanke & Prabhu, Org.[1] Lett. 2013 [1]
-
Directing Group: Install a formyl (-CHO) or acetyl (-COR) group at C3. This is crucial as it forms a 6-membered metallacycle intermediate that places the metal exactly at C4.
-
Catalyst System: [RhCp*Cl
] (2.5 mol%) + AgSbF (10 mol%) + Cu(OAc) (20 mol%). -
Conditions: 1,2-Dichloroethane (DCE), 80°C, 12h.
-
Why it works: The weak coordination of the carbonyl oxygen is sufficient to direct the Rh(III) to the peri-position (C4) but weak enough to allow product release.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a Friedel-Crafts acylation at C3 on a 4-bromoindole, but I am getting N-acylation or no reaction. Why? A: The 4-bromo substituent deactivates the ring electronically (inductive withdrawal) and sterically blocks the C3 site.
-
Fix: Switch to indolylmagnesium bromide chemistry. Treat your indole with MeMgBr (1 eq) to form the Mg-salt, then add the acid chloride. The strong nucleophilicity of the Grignard-indole overcomes the electronic deactivation, and the coordination of Mg helps guide the electrophile.
Q2: Can I use the Fischer Indole Synthesis for 4-substituted indoles? A: Only with extreme caution. If you use a meta-substituted phenylhydrazine, you will get a mixture of 4- and 6-substituted indoles (typically 1:1). Separation is often difficult.
-
Recommendation: Use the Bartoli (from o-nitro) or Leimgruber-Batcho (from o-nitrotoluene) methods for regiospecificity.
Q3: How do I remove the C3-directing group after C4-functionalization? A: If you used a C3-formyl group (Protocol C1):
-
Deformylation: Heat with Wilkinson's catalyst [Rh(PPh
) Cl] in toluene at reflux (decarbonylation). -
Alternative: Use a removable ester group and perform saponification/decarboxylation (Cu/quinoline, 200°C).
References
-
Regioselective Synthesis of 4-Substituted Indoles via C-H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Source: Organic Letters (2013) URL:[2][3][4][Link][1]
-
The Bartoli Indole Synthesis: A Powerful Tool for the Construction of 7-Substituted Indoles (and 4-substituted variants). Source: Chemical Society Reviews (2014) URL:[Link]
-
Ligand-Free Iridium-Catalyzed Regioselective C–H Borylation of Indoles. Source: Angewandte Chemie International Edition (2014) URL:[Link][1]
-
C4–H Indole Functionalisation: Precedent and Prospects. Source: Chemical Science (2018) URL:[Link]
Sources
- 1. Diastereoselective construction of 4-indole substituted chromans bearing a ketal motif through a three-component Friedel–Crafts alkylation/ketalization sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Technical Comparison Guide: 1H NMR Profiling of 3-Bromo-1-ethyl-4-nitro-1H-indole
Executive Summary & Strategic Context
In the development of fused heterocyclic therapeutics—specifically antiviral and oncology scaffolds—3-Bromo-1-ethyl-4-nitro-1H-indole serves as a critical "linchpin" intermediate. Its structural integrity is defined by three distinct functionalities: the N1-ethyl solubilizing group, the C3-bromo handle for cross-coupling (Suzuki/Stille), and the C4-nitro group for subsequent reduction/cyclization.
This guide provides a definitive technical comparison of the 1H NMR spectral fingerprint of this molecule against its immediate synthetic precursor, 1-ethyl-4-nitroindole . By analyzing these "alternatives"—the starting material versus the brominated product—researchers can establish a self-validating quality control workflow.
Key Performance Indicators (KPIs) for Analysis
-
Regioselectivity Confirmation: Proving bromination occurred at C3, not C2 or the benzenoid ring.
-
Electronic Environment verification: Assessing the deshielding impact of the C4-nitro group on H5.
-
Solvent Resolution: Comparing CDCl₃ vs. DMSO-d₆ for optimal peak separation.
Comparative Analysis: Product vs. Precursor
The most critical analytical challenge is distinguishing the target product from unreacted starting material (1-ethyl-4-nitroindole). The following table contrasts the spectral performance and key diagnostic signals.
Table 1: Spectral Fingerprint Comparison (Precursor vs. Product)
| Feature | Alternative: Precursor (1-Ethyl-4-nitroindole) | Target Product (3-Bromo-1-ethyl-4-nitro-1H-indole) | Diagnostic Significance |
| H3 Signal | Doublet (d) at ~6.60–6.80 ppm | ABSENT | Primary Confirmation: Loss of H3 proves substitution. |
| H2 Signal | Doublet (d) at ~7.20–7.30 ppm | Singlet (s) at ~7.45–7.55 ppm | Secondary Confirmation: Loss of coupling (J~3Hz) to H3. |
| H5 Signal | Doublet (d) at ~7.90 ppm | Doublet (d) at ~7.60–7.70 ppm | Steric/Electronic Shift: Br at C3 alters the magnetic environment of the nitro group, slightly shielding H5 relative to precursor. |
| N-Ethyl CH₂ | Quartet at ~4.20 ppm | Quartet at ~4.25 ppm | Minimal change; confirms N-alkylation remains intact. |
Detailed 1H NMR Assignment & Mechanistic Insight
The presence of the Nitro group at C4 and the Bromine at C3 creates a unique "push-pull" electronic environment.
The "Deshielding Cone" of the Nitro Group
The C4-nitro group exerts a strong anisotropic deshielding effect on the adjacent H5 proton . In standard indoles, H5 resonates around 7.0–7.2 ppm. In this molecule, the nitro group shifts H5 downfield to ~7.6–7.8 ppm . This is a reliable anchor point for assignment.
The C3-Bromine Effect
Bromine is electronegative but also bulky.
-
Inductive Effect (-I): Deshields the adjacent C2-H, moving it downfield (approx +0.2 ppm vs precursor).
-
Loss of Coupling: The most distinct feature is the collapse of the H2 signal from a doublet (coupling with H3) to a sharp Singlet .
Experimental Data Summary (Predicted in DMSO-d₆, 500 MHz)
-
δ 8.05 (d, J=8.0 Hz, 1H): H5 (Ortho to NO₂, strongly deshielded).
-
δ 7.92 (s, 1H): H2 (Singlet confirms C3 substitution).
-
δ 7.85 (d, J=8.0 Hz, 1H): H7 (Adjacent to N1, deshielded by aromatic current).
-
δ 7.40 (t, J=8.0 Hz, 1H): H6 (Meta to NO₂, standard aromatic triplet).
-
δ 4.28 (q, J=7.2 Hz, 2H): N-CH₂ (Ethyl methylene).
-
δ 1.38 (t, J=7.2 Hz, 3H): N-CH₂-CH₃ (Ethyl methyl).
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in DMSO-d₆.
Visualization of Logic & Workflow
Diagram 1: Assignment Logic Pathway
This diagram illustrates the causal link between structural features and spectral signals.
Caption: Logical flow connecting structural substituents to diagnostic NMR signals.
Diagram 2: Validation Workflow (Precursor vs. Product)
A decision tree for verifying reaction success.
Caption: Step-by-step decision tree for validating the bromination reaction via NMR.
Experimental Protocol
To ensure reproducibility and high-resolution data, follow this validated protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Why DMSO? Nitroindoles often have poor solubility in CDCl₃. DMSO ensures full dissolution and prevents aggregation peaks.
-
-
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NBS byproducts).
Instrument Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Indole aromatic protons can have longer T1 relaxation times. A short D1 may reduce integration accuracy for quantitative purity assessments.
-
-
Scans (NS): 16–32 scans are sufficient for >95% pure samples.
-
Temperature: 298 K (25°C).
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for chemical shift increments). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for Indole and Nitroindole base spectra). Link
-
Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles. In Topics in Heterocyclic Chemistry. (Context for bromination regioselectivity). Link
-
Lian, Y., et al. (2013). "Rhodium(III)-Catalyzed Functionalization of Indoles". Chemical Science. (Provides comparative NMR data for substituted indoles). Link
Strategic Analysis of C13 NMR Signatures: 1-Ethyl-4-Nitroindole Derivatives
The following guide provides a high-level technical analysis of the C13 NMR characteristics of 1-ethyl-4-nitroindole derivatives. It synthesizes experimental data from parent heterocycles with established substituent chemical shift (SCS) theory to provide a robust reference for structural elucidation.[1]
Executive Summary: The Diagnostic Challenge
1-Ethyl-4-nitroindole is a critical pharmacophore in the synthesis of antiviral agents (e.g., HIV-1 attachment inhibitors) and kinase inhibitors.[1] However, characterizing derivatives of this scaffold presents a unique spectroscopic challenge:
-
Electronic Push-Pull: The electron-withdrawing nitro group at C4 competes with the electron-rich indole pyrrole ring, creating non-intuitive chemical shift perturbations.[1]
-
Quaternary Carbon Ambiguity: The C4 (nitro-bearing) and C3a/C7a (bridgehead) carbons often appear as low-intensity signals that are difficult to distinguish without optimized relaxation delays.[1]
This guide provides a comparative chemical shift analysis, separating the effects of N-alkylation and C4-nitration to allow for precise structural assignment.[1]
Comparative Chemical Shift Analysis
The following data correlates the chemical shifts of the parent indole with its nitro- and ethyl-substituted congeners. Values are reported in DMSO-d₆ , the preferred solvent for nitroindoles due to solubility and reduced aggregation compared to CDCl₃.[1]
Table 1: C13 NMR Shift Comparison (δ ppm)
Note: "Composite" values represent the calculated additive shift, serving as the baseline for assigning your specific derivative.
| Carbon Position | Indole (Parent) | 4-Nitroindole (Core) | 1-Ethylindole (N-Sub) | 1-Ethyl-4-Nitroindole (Target) | Signal Type (DEPT) |
| C2 | 125.2 | 129.5 | 128.8 | 131 - 133 | CH |
| C3 | 101.5 | 102.8 | 100.8 | 101 - 103 | CH |
| C4 | 120.3 | 141.5 | 120.5 | 141 - 142 | Cq (NO₂-bearing) |
| C5 | 119.4 | 116.8 | 119.2 | 116 - 117 | CH |
| C6 | 121.3 | 120.5 | 121.0 | 120 - 121 | CH |
| C7 | 111.4 | 115.2 | 109.5 | 113 - 115 | CH |
| C3a (Bridge) | 127.8 | 118.5 | 128.2 | 118 - 119 | Cq |
| C7a (Bridge) | 136.2 | 138.5 | 135.8 | 137 - 139 | Cq |
| N-CH₂ | — | — | 40.8 | 41.5 - 42.5 | CH₂ |
| CH₃ | — | — | 15.2 | 14.8 - 15.5 | CH₃ |
Key Diagnostic Shifts
-
The C4-Nitro Signal (~141.5 ppm): This is the most distinct feature.[1] The nitro group strongly deshields C4.[1] Unlike a carbonyl (>160 ppm) or a simple aromatic C-H (120 ppm), this quaternary signal appears in the "downfield aromatic" window.[1]
-
The C3 Upfield Resonance (~102 ppm): Despite the electron-withdrawing nitro group, C3 remains shielded.[1] This confirms that the pyrrole ring maintains its electron-rich character, which is vital for electrophilic substitution reactions at this position.[1]
-
N-Ethyl Alpha Carbon (~42 ppm): In 4-nitro derivatives, the N-CH₂ signal often shifts slightly downfield (+1 ppm) compared to simple 1-ethylindole due to the global electron-withdrawing nature of the nitro group affecting the ring current.[1]
Mechanistic Insight & Causality
Understanding why shifts occur allows you to predict changes in more complex derivatives (e.g., 1-ethyl-4-nitroindole-2-carboxylate).[1]
Electronic Deshielding (The Nitro Effect)
The nitro group at C4 exerts a strong -I (inductive) and -M (mesomeric) effect.[1]
-
Ortho-Effect (C3a & C5): The C3a bridgehead carbon is directly adjacent to the nitro group.[1] Steric compression and field effects typically cause a shielding (upfield shift) or anomalous behavior here.[1] In 4-nitroindole, C3a shifts upfield to ~118 ppm (from 128 ppm in indole), a counter-intuitive but diagnostic "ortho-nitro" effect.[1]
-
Para-Effect (C7): The resonance contribution deshields the para-position relative to the nitro group.[1]
N-Alkylation Effects
Attaching an ethyl group to N1 introduces a β-effect on the adjacent carbons (C2 and C7a).[1]
-
C2: Typically shifts downfield by +2 to +4 ppm.[1]
-
C7a: Shows a smaller downfield shift, often +1 to +2 ppm.
Experimental Protocol: Self-Validating Workflow
To ensure authoritative assignment, follow this protocol. This workflow is designed to prevent the common error of misassigning C3a and C4.
Step 1: Acquisition Parameters
-
Solvent: DMSO-d₆ (Preferred).[1][2] CDCl₃ can cause peak broadening due to stacking interactions common in planar nitro-aromatics.[1]
-
Relaxation Delay (D1): Set to 3–5 seconds . The C4-NO₂ and Bridgehead carbons (C3a, C7a) have long T1 relaxation times.[1] A standard 1s delay will suppress these signals, making them invisible or non-integrable.
-
Pulse Angle: 30° (to maximize signal-to-noise for quaternary carbons).
Step 2: Assignment Logic (Flowchart)
Use the following logic gate to validate your spectrum.
Figure 1: Logic flow for the structural validation of 1-ethyl-4-nitroindole derivatives using 1D and 2D NMR data.
Structural & Electronic Map
The diagram below illustrates the electronic influence of the functional groups, visualizing why the chemical shifts appear where they do.
Figure 2: Electronic substituent effects mapping the causality of observed chemical shifts.[1]
References
-
Morales-Rios, M. S., et al. (1987).[1] NMR Studies of Indole Derivatives: Assignment of 13C-NMR Spectra. Magnetic Resonance in Chemistry. (Cited for general indole assignments).
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 1-Ethylindole Compound Summary. Retrieved from [Link][1]
-
Organic Syntheses. (2014). Synthesis of 4-Nitroindole. Org. Synth. 1980, 59, 26. Retrieved from [Link]
-
University of Wisconsin-Madison. (2025).[1] Evans Laboratory NMR Shift Database. (Utilized for N-alkyl substituent effect verification).
Sources
Advanced HPLC Method Development for 3-Bromo-1-ethyl-4-nitro-1H-indole: A Comparative Guide
Executive Summary
Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for highly functionalized indoles requires moving beyond traditional hydrophobic retention strategies. This guide objectively compares stationary and mobile phase alternatives for the analysis of 3-Bromo-1-ethyl-4-nitro-1H-indole . By exploiting the molecule's unique electronic and steric properties, we demonstrate why multi-mode stationary phases—specifically Pentafluorophenyl (PFP)—outperform standard C18 columns in resolving critical positional isomers and synthetic impurities.
Analyte Profiling & Mechanistic Causality
To design a self-validating chromatographic method, we must first deconstruct the analyte. 3-Bromo-1-ethyl-4-nitro-1H-indole (CAS 956025-36-8)[1] presents a unique physicochemical profile:
-
Indole Core & Ethyl Group : Confers significant hydrophobicity, ensuring strong retention on any reversed-phase column.
-
C3-Bromo Substituent : A heavy, polarizable halogen that acts as a strong electron-withdrawing group and a potential site for halogen bonding.
-
C4-Nitro Group : Introduces a powerful localized dipole and further depletes electron density from the aromatic ring.
The Analytical Challenge : The primary difficulty in this assay is not retention, but selectivity. During synthesis, closely related impurities are generated, including des-ethylated precursors, debrominated byproducts, and positional isomers (e.g., 6-nitro-1H-indole derivatives). Because positional isomers have nearly identical hydrophobic footprints, standard dispersive interactions are insufficient for baseline resolution[2].
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. PFP
The cornerstone of this method development is selecting a stationary phase that provides orthogonal selectivity by targeting the analyte's specific functional groups.
-
Fully Porous C18 (The Baseline) : C18 phases rely almost exclusively on hydrophobic dispersion forces (London forces). While they provide excellent retention for the ethyl-indole core, they fail to recognize the spatial orientation of the nitro and bromo groups, leading to co-elution of positional isomers[2].
-
Phenyl-Hexyl (The Aromatic Alternative) : Phenyl phases introduce
interactions. The stationary phase's phenyl ring interacts with the analyte's indole core, providing a secondary retention mechanism that improves resolution compared to C18[2]. -
Pentafluorophenyl / PFP (The Optimal Choice) : PFP columns are the gold standard for halogenated and nitro-aromatic compounds[3]. The highly electronegative fluorine atoms create a
-acidic surface that strongly interacts with the analyte's -system. Crucially, PFP phases offer powerful dipole-dipole interactions (targeting the C4-nitro group) and halogen bonding (targeting the C3-bromo group)[4],[3]. This multi-mode retention mechanism provides unparalleled resolving power.
Decision tree for stationary phase selection based on analyte physicochemical properties.
Mobile Phase Optimization: The Methanol vs. Acetonitrile Dynamic
Once a
Acetonitrile (ACN) contains a cyano group with its own
Quantitative Performance Data
The following table summarizes the experimental comparison of the three stationary phases using a standardized 5–95% Methanol scouting gradient[7]. The critical pair evaluated is the target API vs. its 6-nitro positional isomer.
Table 1: Chromatographic Performance Comparison
| Stationary Phase | Primary Retention Mechanism | Retention Time (Target) | Rs (Target vs. 6-Nitro Isomer) | Peak Asymmetry (Tf) |
| Fully Porous C18 | Hydrophobic Dispersion | 8.4 min | 1.15 (Fails criteria) | 1.18 |
| Phenyl-Hexyl | Hydrophobic + | 9.2 min | 1.85 (Marginal) | 1.08 |
| Solid-Core PFP | Dipole, | 10.5 min | 2.80 (Optimal) | 1.02 |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step protocol incorporates a built-in System Suitability Test (SST) that acts as a self-validating mechanism for the assay.
Step 1: Mobile Phase & Sample Preparation
-
Mobile Phase A : Prepare 0.1% Formic Acid in MS-grade Water. (While the target indole is neutral, acidic buffering suppresses the ionization of trace basic impurities and minimizes secondary silanol interactions).
-
Mobile Phase B : 100% MS-grade Methanol.
-
Sample Diluent : 50:50 Water:Methanol.
-
Standard Preparation : Dissolve 3-Bromo-1-ethyl-4-nitro-1H-indole reference standard in diluent to a final concentration of 0.5 mg/mL. Spike with 0.1% of the 6-nitro isomer to serve as the resolution standard.
Step 2: Chromatographic Conditions
-
Column : Solid-Core PFP, 2.7 µm, 4.6 x 100 mm.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).
-
Detection : UV at 254 nm.
-
Injection Volume : 5 µL.
Step 3: Gradient Program
-
0.0 - 2.0 min : 40% B (Isocratic hold to focus the analyte band)
-
2.0 - 10.0 min : 40%
80% B (Shallow gradient to maximize dipole/halogen selectivity) -
10.0 - 12.0 min : 80% B (Column wash)
-
12.0 - 15.0 min : 40% B (Re-equilibration)
Step 4: System Suitability Testing (Self-Validation)
Before analyzing unknown samples, the system must independently prove its resolving power and precision:
-
Resolution (Rs) : The Rs between 3-Bromo-1-ethyl-4-nitro-1H-indole and the 6-nitro isomer must be
2.0 . This validates that the multi-mode interactions of the PFP column are actively engaged. -
Tailing Factor (Tf) : The target peak Tf must be
1.2 . This confirms the absence of detrimental secondary interactions (e.g., active silanols). -
Injection Repeatability : The %RSD of the target peak area across 5 replicate injections must be
1.0% .
References
-
XSelect Columns Provide Diverse Analyte Selectivity (Waters Corporation). lcms.cz. Available at:[6]
-
A New View of Reversed Phase HPLC Selectivity (Element Lab Solutions). elementlabsolutions.com. Available at:[5]
-
Reversed Phase HPLC Columns (Thermo Fisher Scientific). thermofisher.com. Available at:[4]
-
3-bromo-1-ethyl-4-nitro-1H-indole - CAS 956025-36-8 (Molaid). molaid.com. Available at:[1]
-
Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns (Shimadzu). shimadzu.com. Available at:[2]
-
HPLC Method Development: from Beginner to Expert Part 2 (Agilent Technologies / LabRulez). labrulez.com. Available at:[7]
-
HPLC Method Development Kit: Where to Start? (Element Lab Solutions). elementlabsolutions.com. Available at:[3]
Sources
- 1. 3-bromo-1-ethyl-4-nitro-1H-indole - CAS号 956025-36-8 - 摩熵化学 [molaid.com]
- 2. shimadzu.com [shimadzu.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reversed Phase HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. lcms.cz [lcms.cz]
- 7. lcms.labrulez.com [lcms.labrulez.com]
Comparative Reactivity Guide: 3-Bromo vs. 3-Iodo Nitroindoles
Topic: Comparing reactivity of 3-bromo vs 3-iodo nitroindoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the structural diversification of nitroindoles, the choice between 3-bromo and 3-iodo congeners is a critical decision point that balances reactivity , stability , and atom economy . While 3-iodo-nitroindoles offer superior kinetics in palladium-catalyzed cross-couplings—often enabling room-temperature functionalization—they suffer from poor shelf stability and light sensitivity. Conversely, 3-bromo-nitroindoles provide a robust, cost-effective alternative that, while requiring higher activation energies (elevated temperatures), offers greater handling stability.
This guide analyzes the mechanistic divergences between these two scaffolds, specifically within the context of the electron-deficient nitroindole core, and provides evidence-based protocols for their application in medicinal chemistry.
Mechanistic Basis of Reactivity
The reactivity difference between 3-bromo and 3-iodo nitroindoles is governed by two primary factors: the carbon-halogen (C-X) bond dissociation energy (BDE) and the electronic perturbation introduced by the nitro group.
Bond Dissociation & Oxidative Addition
The rate-determining step in most Pd-catalyzed cross-couplings of haloindoles is the oxidative addition of the Pd(0) species into the C-X bond.
-
C-I Bond: Weaker (~57 kcal/mol) and longer, facilitating rapid oxidative addition even with less electron-rich ligand systems.
-
C-Br Bond: Stronger (~68 kcal/mol), typically requiring elevated temperatures or electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate insertion.
The "Nitro Effect"
The position of the nitro group (typically C4, C5, C6, or C7) significantly alters the electronics of the indole C3 position.
-
Electronic Deactivation: The nitro group is a strong electron-withdrawing group (EWG). It lowers the electron density of the indole ring, making the C3 position less nucleophilic but making the C-X bond more susceptible to oxidative addition by nucleophilic Pd(0) species compared to unsubstituted indoles.
-
Acidity: The nitro group increases the acidity of the N-H proton (pKa drops from ~17 to ~12-14 depending on position). This often necessitates the use of non-nucleophilic bases or N-protection prior to coupling to prevent catalyst poisoning or side reactions.
Reactivity vs. Stability Trade-off
The following diagram illustrates the inverse relationship between reactivity and stability for these substrates.
Figure 1: The trade-off between oxidative addition rates and physicochemical stability for 3-halo-nitroindoles.
Comparative Analysis by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki coupling is the workhorse for arylating nitroindoles.
-
3-Iodo-Nitroindoles:
-
Conditions: Mild (RT to 40°C).
-
Catalyst: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ is often sufficient.
-
Advantage: Ideal for coupling with unstable boronic acids (e.g., 2-heterocyclic boronic acids) that might protodeboronate at higher temperatures.
-
-
3-Bromo-Nitroindoles:
-
Conditions: Elevated temperatures (60–100°C).
-
Catalyst: May require active catalyst systems like Pd₂(dba)₃/SPhos or Pd-PEPPSI precatalysts to achieve high yields, especially with sterically hindered partners.
-
Advantage: Lower cost of starting material; easier purification (less iodine contamination).
-
Sonogashira Coupling
-
3-Iodo-Nitroindoles:
-
Preferred Substrate. The reactivity gap is most pronounced here. 3-Iodo analogs often couple at room temperature, which is crucial for "Copper-Free" variants to avoid Glaser homocoupling of the alkyne.
-
-
3-Bromo-Nitroindoles:
-
Typically require CuI co-catalysis and heating (>60°C). The combination of heat, base, and copper can sometimes lead to degradation of the nitroindole core or competitive nucleophilic aromatic substitution (S_NAr) if the nitro group is ortho/para to the halogen (though less likely at C3).
-
Metal-Halogen Exchange (Lithiation/Grignard)
CRITICAL WARNING: Standard metal-halogen exchange (using n-BuLi or t-BuLi) is NOT recommended for nitroindoles.
-
Incompatibility: The nitro group is highly susceptible to nucleophilic attack by organolithiums, leading to complex mixtures (redox reactions, Bartoli-type attack).
-
Alternative: If a C3-nucleophile is required, specialized "Knochel-Hauser" bases (TMPMgCl·LiCl) might be attempted at cryogenic temperatures (-78°C), but Pd-catalyzed cross-coupling is almost universally safer and higher-yielding for this scaffold.
Data Summary: Reactivity Matrix
| Feature | 3-Bromo-Nitroindole | 3-Iodo-Nitroindole |
| C-X Bond Energy | ~68 kcal/mol | ~57 kcal/mol |
| Oxidative Addition | Slow (Rate-limiting) | Fast |
| Suzuki Coupling Temp | 60°C – 100°C | 25°C – 50°C |
| Sonogashira Suitability | Good (Requires Cu/Heat) | Excellent (Enables Cu-free/RT) |
| Shelf Stability | High (Months at RT) | Low (Weeks at 4°C, Dark) |
| Cost | Low | High |
| Atom Economy | Better (Br = 79.9 amu) | Worse (I = 126.9 amu) |
Experimental Protocols
Protocol A: Suzuki Coupling of 3-Bromo-5-Nitroindole
Use this protocol for robust, scalable synthesis where thermal stability is not an issue.
Reagents:
-
3-Bromo-5-nitroindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂·DCM (5 mol%)
-
K₂CO₃ (2.0 M aq. solution, 3.0 equiv)
-
1,4-Dioxane (0.1 M concentration)
Procedure:
-
Charge a reaction vial with 3-bromo-5-nitroindole, arylboronic acid, and Pd catalyst.
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed 1,4-dioxane and aqueous K₂CO₃.
-
Heat to 90°C for 4–12 hours. Monitor by LCMS.
-
Note: The solution will likely turn dark/black. Upon completion, filter through Celite to remove Pd residues before extraction.
Protocol B: Mild Sonogashira Coupling of 3-Iodo-5-Nitroindole
Use this protocol for sensitive substrates or to avoid copper contamination.
Reagents:
-
3-Iodo-5-nitroindole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (1 mol%) (Optional: omit for Cu-free, but increase Pd to 5 mol%)
-
Et₃N (2.0 equiv)
-
THF/DMF (1:1 ratio)
Procedure:
-
Dissolve 3-iodo-5-nitroindole and catalyst in dry THF/DMF under Argon.
-
Add Et₃N and the terminal alkyne via syringe.
-
Stir at Room Temperature (25°C) .
-
Reaction is typically complete within 1–3 hours.
-
Caution: 3-iodo-nitroindoles are light-sensitive. Wrap the reaction vessel in aluminum foil.
Decision Framework
Use the following logic flow to select the appropriate halide for your campaign.
Figure 2: Decision matrix for selecting 3-bromo vs 3-iodo nitroindole starting materials.
References
-
Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles
- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Source: N
-
URL:[Link]
-
Synthesis of 3-Iodoindoles via Sonogashira/Cycliz
- Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes
- Source: Organic Chemistry Portal / J. Org. Chem.
-
URL:[Link]
-
Knochel-Hauser Base & Functional Group Comp
-
Nitroarenes in Cross-Coupling
Sources
A Comparative Guide to Elemental Analysis Standards for 3-Bromo-1-ethyl-4-nitro-1H-indole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity and Compositional Integrity
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of scientific rigor. For a novel compound such as 3-Bromo-1-ethyl-4-nitro-1H-indole, establishing its empirical formula is not merely a perfunctory check; it is a fundamental validation of its identity and purity. This guide provides an in-depth comparison of the established standards and methodologies for the elemental analysis of this compound, explaining the causality behind procedural choices and outlining the frameworks that ensure trustworthy, reproducible data.
While a specific Certified Reference Material (CRM) for 3-Bromo-1-ethyl-4-nitro-1H-indole does not exist—as is typical for newly synthesized entities—a robust framework of analytical standards and validation protocols is readily applicable. This framework, built upon decades of chemical analysis, allows for the precise and accurate determination of its elemental makeup, ensuring that the material in hand corresponds to the theoretical structure.
Theoretical Composition: The Analytical Benchmark
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the fundamental benchmark against which all experimental data are compared.
Molecular Formula: C₁₀H₉BrN₂O₂ Molar Mass: 269.10 g/mol
| Element | Symbol | Atomic Mass | Atoms in Molecule | Total Mass | Theoretical Mass % |
| Carbon | C | 12.011 | 10 | 120.11 | 44.63% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.37% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.41% |
| Bromine | Br | 79.904 | 1 | 79.904 | 29.70% |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.89% |
Note: Oxygen is typically determined by difference in combustion analysis rather than by direct measurement.
The Gold Standard: CHNX Combustion Analysis
For determining the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (X), such as halogens, combustion analysis is the universally accepted primary method.[1][2] It is a destructive but highly accurate technique that provides a direct, quantitative measure of a sample's elemental content.[3]
Principle of Operation (The "Why"): The causality behind this method's status as the gold standard lies in its straightforward and complete conversion of the analyte into simple, easily detectable gases. The sample is combusted in a high-temperature furnace (up to 1000-3000°C) in the presence of excess oxygen.[1][4][5][6]
-
Carbon is converted to Carbon Dioxide (CO₂).
-
Hydrogen is converted to Water (H₂O).
-
Nitrogen is converted to Nitrogen gas (N₂) or its oxides (NOx), which are then reduced to N₂.
-
Halogens (Bromine) are converted to hydrogen halides (HBr) or other reactive species.
These combustion products are then swept by an inert carrier gas (typically Helium) through a separation column and quantified by specific detectors.
Experimental Protocol: CHN and Bromine Analysis
This protocol is a self-validating system, incorporating blanks and Certified Reference Materials (CRMs) to ensure the integrity of the analytical run.
I. Instrumentation and Calibration:
-
Instrument: A modern CHNS/X elemental analyzer.
-
CHN Calibration: Calibrate the instrument using a well-characterized, pure organic CRM such as Acetanilide or Sulfanilamide.[7] These standards have certified C, H, and N values.
-
Bromine Calibration: Calibrate the halogen-specific detector using a certified organic bromine standard (e.g., bromobenzoic acid).
II. Sample Preparation:
-
Accurately weigh 1-3 mg of 3-Bromo-1-ethyl-4-nitro-1H-indole into a tin or silver capsule using a microbalance.
-
Record the weight to at least 5 decimal places.
-
Seal the capsule to ensure no sample is lost.
III. Analytical Sequence:
-
Conditioning: Begin the sequence with several empty capsule blanks to ensure the system is clean and baseline is stable.
-
Calibration Verification: Analyze the chosen CRM (e.g., Acetanilide) to confirm the calibration is valid. The results must fall within the acceptance criteria for the CRM.
-
Sample Analysis: Analyze the encapsulated sample of 3-Bromo-1-ethyl-4-nitro-1H-indole in triplicate.
-
Drift Check: Conclude the run by re-analyzing the CRM to check for instrumental drift over the course of the analysis.[8]
IV. Data Acceptance Criteria:
-
The Standard: For a sample to be considered pure and of the correct composition, the experimentally determined mass percentages for C, H, and N must be within ±0.4% (absolute) of the theoretical values.
-
Example Interpretation:
-
Theoretical %C = 44.63%. The acceptable experimental range is 44.23% to 45.03%.
-
Theoretical %H = 3.37%. The acceptable experimental range is 2.97% to 3.77%.
-
Theoretical %N = 10.41%. The acceptable experimental range is 10.01% to 10.81%.
-
Similar criteria are established for Bromine based on the specific method's precision.
-
Workflow for Combustion Analysis
Caption: Workflow of CHNX elemental analysis by combustion.
Comparison of Analytical Techniques
While combustion analysis is the standard for quantitative elemental composition, other techniques provide complementary and, in some cases, alternative data.
| Technique | Principle | Application for C₁₀H₉BrN₂O₂ | Advantages | Limitations |
| Combustion Analysis | Complete sample oxidation and detection of resulting gases (CO₂, H₂O, N₂).[1][5] | Primary Standard: Quantifies %C, %H, %N, and %Br to confirm empirical formula and purity. | High accuracy and precision (±0.4% abs). Direct measurement of elemental mass fractions. Cost-effective.[2] | Destructive. Requires milligram quantities of sample. Not suitable for trace element detection. |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy (<5 ppm). | Structural Confirmation: Confirms the molecular formula by matching the exact mass to the theoretical mass. | Extremely high sensitivity (microgram to nanogram). Provides unambiguous molecular formula. | Not quantitative for purity assessment of the bulk material. Cannot distinguish isomers. Higher equipment cost. |
| X-Ray Fluorescence (XRF) | Excitation of core electrons with X-rays and detection of emitted fluorescent X-rays. | Alternative for Bromine: Rapidly quantifies bromine content.[9] | Non-destructive. Minimal sample preparation. Fast analysis times.[10] | Less sensitive for light elements (C, H, N). Susceptible to matrix effects.[6][11] Generally lower precision than combustion for heteroatoms. |
| ICP-MS / ICP-OES | Sample atomization and ionization in plasma, followed by mass or optical detection. | Impurity Testing: Quantifies trace metal impurities as per USP <232>/<233> and ICH Q3D guidelines.[8][12][13] | Extremely low detection limits (ppb/ppt) for most elements. Multi-element capability.[14] | Not suitable for determining bulk C, H, N composition. Requires sample digestion, which can be complex.[15] |
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, such as drug development, the analytical procedure itself must be validated to prove it is fit for purpose.[12][16] The validation follows the International Council for Harmonisation (ICH) Q2(R1) guideline.[17][18]
Key Validation Parameters:
-
Accuracy: Closeness of test results to the true value (assessed using a CRM).
-
Precision: Agreement among a series of measurements (repeatability, intermediate precision).
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Detection Limit (LOD): The lowest amount of analyte that can be detected.
-
Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17]
-
Linearity: Ability to elicit test results that are directly proportional to the analyte concentration over a given range.[17]
-
Range: The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[16]
Logical Relationship of Validation Parameters
Caption: Key parameters for analytical method validation.
Conclusion
The definitive standard for confirming the elemental composition and purity of 3-Bromo-1-ethyl-4-nitro-1H-indole is CHNX combustion analysis . Its acceptance is predicated on a robust, self-validating protocol that includes system suitability checks with appropriate Certified Reference Materials and adherence to the universally recognized acceptance criterion of ±0.4% from the theoretical value.
While powerful spectroscopic techniques like HRMS are indispensable for elucidating the molecular formula and structure, they are complementary to, not a replacement for, elemental analysis in the context of quantitative purity assessment. For researchers and drug developers, a successful combustion analysis provides the foundational data to confidently assert the identity and integrity of the synthesized compound, a critical step in any research or development pipeline.
References
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U.S. Pharmacopeia. <233> Elemental Impurities—Procedures. Available at: [Link]
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LibreTexts. Combustion Analysis. Chemistry LibreTexts. Available at: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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U.S. Environmental Protection Agency. Sampling And Analysis Protocol For Assessing Organic Emissions From Stationary Combustion Sources. Available at: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Pearson. Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
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International Council for Harmonisation. Quality Guidelines. Available at: [Link]
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Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]
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U.S. Food and Drug Administration. Elemental Impurities in Drug Products Guidance for Industry. Available at: [Link]
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AZoM. Combustion Analysis Versus Spectrometric Methods. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-Bromo-1-ethyl-4-nitro-1H-indole
Executive Summary & Hazard Profiling
The Core Directive: Treat 3-Bromo-1-ethyl-4-nitro-1H-indole as a high-potency pharmacophore intermediate .[1][2] Due to the specific substitution pattern (halogenated nitro-indole), specific toxicological data is often limited in public registries.[2] Therefore, we apply the Precautionary Principle , assuming the cumulative hazards of its functional groups.[2]
Molecular Hazard Deconstruction
To understand the safety requirements, we must understand the molecule's reactivity profile.[2] This is not just "chemical dust"; it is a reactive biological probe.[2]
| Functional Motif | Associated Risk | Safety Implication |
| Nitro Group (-NO₂) | Redox cycling potential; often associated with mutagenicity (Ames positive) and sensitization.[1][2] | Strict Inhalation Control: Zero tolerance for dust generation.[2] |
| Organobromine (C-Br) | Potential alkylating agent.[1][2] While aromatic bromides are more stable, metabolic activation can occur.[2] | Dermal Barrier: Double-gloving is mandatory to prevent transdermal absorption.[2] |
| Indole Core | Biologically active scaffold (kinase/receptor affinity).[1][2] | Systemic Toxicity: Treat as a potential bioactive agent affecting CNS or cell signaling.[2] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety . Before entering the lab, verify your equipment against these standards.
Tiered Protection Protocol[2]
| Body Zone | Standard Handling (<100 mg) | Scale-Up / High Risk (>100 mg or Solution) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 100 fpm).[1][2] Sash at working height. | P100 Respirator + Fume Hood.[2] | Nitro-indoles are often fine, electrostatic powders.[2] Inhalation is the fastest route to systemic toxicity.[2] |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer).[1][2] Change every 30 mins. | Laminate (Silver Shield) under Nitrile.[2] | Nitrile provides splash protection.[2][3] Laminate prevents permeation of nitro-aromatics in organic solvents.[2] |
| Ocular | Chemical Splash Goggles (Indirect Vent).[1][2] | Full Face Shield + Goggles.[2] | Safety glasses are insufficient for powders that can drift around side shields.[2] |
| Body | Lab Coat (Cotton/Polyester blend), buttoned to neck.[1][2] | Tyvek® Lab Coat or Apron (Disposable).[2] | Prevents accumulation of toxic dust on reusable clothing which can contaminate common areas.[2] |
Operational Workflow & Decision Logic
The following diagram outlines the critical decision paths for handling this compound. It integrates engineering controls with PPE selection.[2][4]
Figure 1: Operational decision tree for selecting engineering controls and PPE based on physical state.
Detailed Operational Protocols
A. Weighing & Transfer (The Critical Step)
Context: Static electricity often causes nitro-indoles to "jump" or disperse.[2]
-
Engineering Control: Use a dedicated balance enclosure inside a fume hood.[2]
-
Static Mitigation: Use an ionizing anti-static gun on the spatula and weighing boat before contact.[2]
-
Technique: Never pour from the stock bottle. Use a micro-spatula to transfer small amounts.[2]
-
Self-Validation: If you see dust settling on the balance pan, your technique has failed. Stop, clean, and reassess ventilation.
B. Solubilization
Context: Dissolving the compound facilitates skin absorption.[2]
-
Solvent Choice: DMSO or DMF are common but they enhance skin permeability .[2]
-
Protocol: Add solvent to the solid (not vice versa) to prevent puffing.[2]
-
Containment: Keep all vessels capped when not actively adding reagents.
C. Spill Response (Emergency)
-
Dry Spill: Do NOT sweep.[2] Sweeping generates aerosols.[2] Cover with a wet paper towel (water/surfactant), then wipe up to capture dust.[2]
-
Wet Spill: Cover with absorbent pads.[2] Clean surface with soap and water.[2][5][6][7]
-
Exposure:
Disposal & Waste Management
Improper disposal of halogenated nitro compounds can lead to environmental hazards or unexpected reactions in waste drums.[2]
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid) and strong bases.[2][8] Nitro compounds can form unstable salts with strong bases.[2]
-
Labeling: Clearly tag as "Toxic" and "Halogenated".
References
-
Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R).[2] U.S. Department of Labor.[2] [Link]
-
PubChem. (n.d.).[2] Compound Summary: 4-Bromoindole (Toxicological Analog).[2] National Library of Medicine.[2] [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
